Boc-his(tau-boc)-osu
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFSCSBQQOTTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Boc-his(tau-boc)-osu?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα,Nτ-di-Boc-L-histidine N-hydroxysuccinimide ester, commonly known as Boc-His(tau-Boc)-OSu. This reagent is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of a protected histidine residue.
Chemical Structure and Properties
This compound is a derivative of the amino acid L-histidine. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a N-hydroxysuccinimide (OSu) ester. The Boc groups protect the alpha-amino group (Nα) and the tau-nitrogen (Nτ) of the imidazole side chain, preventing unwanted side reactions during peptide synthesis.[1][2] The OSu ester activates the carboxyl group, facilitating efficient peptide bond formation.[3][4]
The chemical structure of this compound is as follows:
Caption: 2D structure of this compound.
The molecule can be logically broken down into four key functional components: the core L-histidine amino acid, two Boc protecting groups, and the OSu activating group.
References
A Technical Guide to Boc-L-His(τ-Boc)-OSu: A Key Reagent in Peptide Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα,Nτ-di-Boc-L-histidine N-hydroxysuccinimide ester, commonly known as Boc-L-His(τ-Boc)-OSu. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of histidine residues into peptide sequences with high fidelity. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on both the alpha-amino group and the tau (τ) nitrogen of the imidazole side chain is paramount in preventing common side reactions and preserving the chiral integrity of the final peptide. This guide will cover the chemical identity, physicochemical properties, detailed experimental protocols for its use, and its significance in the development of peptide-based therapeutics.
Chemical Identity and Properties
CAS Number: 25616-02-8[1][2][3]
-
Boc-His(1-Boc)-OSu
-
Boc-L-His(Boc)-OSu
-
Boc-His(t-Boc)-OSu
-
Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide ester
-
L-Histidine, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
-
tert-butyl (S)-4-(2-((tert-butoxycarbonyl)amino)-3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropyl)-1H-imidazole-1-carboxylate
The dual Boc protection strategy is a key feature of this reagent. The Boc group on the α-amino position provides temporary protection during peptide chain elongation, while the Boc group on the τ-nitrogen of the imidazole ring offers robust side-chain protection. This is crucial for histidine, as its imidazole side chain can otherwise lead to side reactions, most notably racemization, during the activation step of peptide coupling.[4][5]
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C20H28N4O8 | [1][2][3][6] |
| Molecular Weight | 452.46 g/mol | [1][2][3][6] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | >118°C (decomposes) | [1] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Role in Peptide Synthesis and Drug Development
The precise incorporation of histidine residues into peptide sequences is critical for the biological activity of many therapeutic peptides. The imidazole side chain of histidine plays a multifaceted role in protein and peptide function, including acting as a proton donor or acceptor in enzymatic catalysis, coordinating with metal ions, and participating in hydrogen bonding and cation-π interactions.[7] Therefore, maintaining the correct stereochemistry (L-configuration) of histidine during synthesis is essential for preserving the intended biological function of the peptide.
The use of Boc-L-His(τ-Boc)-OSu is particularly advantageous in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The τ-Boc group effectively prevents the imidazole nitrogen from catalyzing the epimerization of the α-carbon during the coupling reaction, a common issue with other histidine protection schemes.[4] This ensures the synthesis of peptides with high enantiomeric purity, a critical factor for their therapeutic efficacy and safety.
While specific signaling pathways are targeted by the final peptide product rather than the building block itself, the use of high-purity reagents like Boc-L-His(τ-Boc)-OSu is a prerequisite for synthesizing peptides that can reliably interact with their biological targets. The modification of histidine residues within peptides is a known strategy in drug discovery to enhance properties such as potency, selectivity, and proteolytic stability.[8][9]
Experimental Protocols: Boc-Solid Phase Peptide Synthesis (SPPS)
The following sections detail the key steps in a typical Boc-SPPS cycle for the incorporation of a Boc-L-His(τ-Boc)-OSu residue.
General Workflow
The overall process of Boc-SPPS is a cyclical procedure involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin).
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Detailed Methodologies
Materials:
-
Resin (e.g., Merrifield, PAM, or MBHA resin)
-
Boc-L-His(τ-Boc)-OSu
-
Other Nα-Boc protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Washing solvents (e.g., DCM, Methanol, Isopropanol)
-
Cleavage cocktail (e.g., HF/p-cresol or TFMSA/TFA/scavengers)
-
Diethyl ether
Protocol:
-
Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
The Nα-Boc protecting group of the resin-bound amino acid (or peptide) is removed by treatment with a solution of 25-50% TFA in DCM.
-
The reaction is typically performed for 1-2 minutes, followed by a longer treatment of 20-30 minutes.
-
The resin is then washed thoroughly with DCM and other solvents like isopropanol to remove the TFA and the cleaved Boc group.
-
-
Neutralization:
-
The protonated N-terminus of the peptide-resin is neutralized to the free amine by treatment with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes.
-
The resin is subsequently washed with DCM to remove excess base.
-
-
Coupling of Boc-L-His(τ-Boc)-OSu:
-
Boc-L-His(τ-Boc)-OSu (typically 2-4 equivalents relative to the resin substitution) is dissolved in a minimal amount of DMF.
-
A coupling agent (e.g., HBTU, HATU, or DIC/HOBt) is added to the solution to facilitate the amide bond formation.
-
The activated amino acid solution is added to the neutralized peptide-resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.
-
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.
Final Cleavage and Purification
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Caption: Post-synthesis cleavage and purification workflow.
Cleavage Protocol (High HF):
-
The dried peptide-resin is placed in a specialized HF cleavage apparatus.
-
A scavenger, such as p-cresol, is added to trap reactive carbocations generated during deprotection.
-
Anhydrous hydrogen fluoride (HF) is condensed into the reaction vessel at low temperature (e.g., -78°C).
-
The reaction is stirred at 0°C for 1-2 hours.
-
The HF is removed by evaporation under a stream of nitrogen.
-
The crude peptide is precipitated with cold diethyl ether, washed, and then dissolved in an appropriate aqueous solvent for purification.
Purification:
-
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purified peptide fractions are collected, and the final product is obtained after lyophilization.
Conclusion
Boc-L-His(τ-Boc)-OSu is an essential reagent for the synthesis of histidine-containing peptides, offering a reliable method to prevent racemization and other side reactions associated with the imidazole side chain. Its use in Boc-SPPS is well-established and enables the production of high-purity peptides that are crucial for research and the development of novel peptide-based drugs. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for scientists and researchers in the field of peptide chemistry and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-His(1-Boc)-OSu | 25616-02-8 [chemicalbook.com]
- 3. Boc-His(1-Boc)-OSu | 25616-02-8 [amp.chemicalbook.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. peptide.com [peptide.com]
- 6. 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate | C20H28N4O8 | CID 14991478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide Ester: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide (NHS) ester is a pivotal reagent in modern bioconjugation and peptide synthesis. Its unique architecture, featuring two tert-butyloxycarbonyl (Boc) protecting groups and a highly reactive N-hydroxysuccinimide ester, offers researchers precise control over the modification of biomolecules. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its use, and a discussion of its significant applications in drug development, diagnostics, and cancer therapy research.
Core Physical and Chemical Properties
Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide ester is a white powder that serves as a versatile building block in organic and medicinal chemistry.[1] The dual Boc protection on both the alpha-amino (Nα) and imidazole nitrogen (Nim) groups of the histidine residue prevents unwanted side reactions, while the NHS ester provides a highly efficient means of coupling to primary amines.[2]
Table 1: Physical and Chemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 25616-02-8 | [1][3][4][5] |
| Molecular Formula | C₂₀H₂₈N₄O₈ | [1][3][4][5] |
| Molecular Weight | 452.46 g/mol | [1][3][4][5] |
| Appearance | White powder | [1] |
| Melting Point | 123 - 127 °C | [1] |
| Purity | ≥ 95% to ≥ 98% (Assay/HPLC) | [1] |
| Optical Rotation | [a]D²⁴ = 8.5 ± 2º (c=1 in EtOAc) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| Synonyms | Boc-L-His(Boc)-OSu | [1][3][4][5] |
Key Applications in Research and Development
The unique structural features of this compound make it an invaluable tool across several scientific disciplines:
-
Bioconjugation: It acts as an effective linker, enabling the attachment of biomolecules like proteins and antibodies to other molecules or surfaces. This is crucial for creating targeted drug delivery systems.[1][2]
-
Peptide Synthesis: The reagent plays a critical role in the formation of stable peptide bonds, which is fundamental to synthesizing therapeutic peptides.[1][2]
-
Drug Development: In the pharmaceutical industry, it is used to modify drug properties to enhance efficacy and to develop novel drugs targeting specific biological pathways.[1]
-
Diagnostics: The compound can be used to label biomolecules for detection in various assays, thereby improving the sensitivity and specificity of diagnostic tests.[1]
-
Cancer Therapy Research: It is being explored for the development of targeted therapies that can selectively deliver cytotoxic agents to cancer cells, potentially minimizing side effects.[1]
Experimental Protocols
While the precise synthesis of Nα,Nim-Bis-Boc-L-histidine NHS ester is proprietary to chemical suppliers, its application in bioconjugation and the subsequent deprotection of the Boc groups follow well-established methodologies.
General Protocol for Amine Coupling via NHS Ester
This protocol outlines the general steps for conjugating the Nα,Nim-Bis-Boc-L-histidine NHS ester to a primary amine-containing biomolecule, such as a protein or an amino-modified oligonucleotide.
Materials:
-
Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide ester
-
Amine-containing biomolecule
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[6][7] Avoid buffers containing primary amines like Tris.[8]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Biomolecule Solution: Dissolve the amine-containing biomolecule in the Reaction Buffer to a concentration of 1-10 mg/mL.[7]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the Nα,Nim-Bis-Boc-L-histidine NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[9]
-
Reaction: Add a 5-20 molar excess of the NHS ester stock solution to the biomolecule solution while gently stirring.[6] The optimal ratio may need to be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[6][7]
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[9]
-
Purification: Remove excess, unreacted reagent and byproducts (N-hydroxysuccinimide) from the conjugated product using an appropriate method such as gel filtration or dialysis.[6][7]
Caption: Workflow for Bioconjugation using NHS Ester.
General Protocol for Boc Deprotection
Following conjugation, the Boc protecting groups can be removed under acidic conditions to liberate the primary amine and the imidazole nitrogen if required for subsequent steps or for the final product's activity.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triethylsilane, anisole - optional, but recommended to prevent side reactions)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Acid Treatment: Add a solution of TFA in DCM (typically 25-50% v/v) to the dissolved conjugate.[4] The reaction is often performed at 0 °C initially and then allowed to warm to room temperature.[4]
-
Reaction Time: Stir the mixture for 1-2 hours.[4] The progress of the deprotection can be monitored by an appropriate analytical technique (e.g., HPLC, TLC).
-
Work-up: Remove the TFA and DCM under reduced pressure (in vacuo). The resulting deprotected product can then be purified or used directly in the next step.
Chemical Principles and Stability
The utility of Nα,Nim-Bis-Boc-L-histidine NHS ester is grounded in fundamental principles of organic chemistry.
-
Amine Reactivity: The NHS ester is highly reactive towards nucleophilic primary aliphatic amines, such as the ε-amino group of lysine residues in proteins.[3] This reaction proceeds efficiently in an aqueous environment at a slightly basic pH (7-9) to form a stable, covalent amide bond.[3][8]
-
Stability of Boc Groups: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to most bases and nucleophiles.[10] This allows for selective reactions at other sites of a molecule. Its removal requires strong acidic conditions, providing an orthogonal protection strategy when used with other protecting groups like Fmoc, which is base-labile.[10][11]
-
Hydrolysis: A key consideration when working with NHS esters is their susceptibility to hydrolysis. In aqueous solutions, water can compete with the primary amine as a nucleophile, leading to the hydrolysis of the NHS ester back to the carboxylic acid.[3] This is why a molar excess of the NHS ester is typically used, and reactions are performed at an optimal pH to favor aminolysis over hydrolysis.[3][7]
Caption: Reaction of an NHS ester with a primary amine.
Conclusion
Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide ester is a highly versatile and efficient reagent for the precise chemical modification of biomolecules. Its well-defined reactivity and the stability of its protecting groups allow for controlled conjugation and synthesis processes. For researchers in drug development, diagnostics, and biotechnology, a thorough understanding of its properties and the experimental protocols for its use is essential for leveraging its full potential in creating novel therapeutics and research tools.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. scbt.com [scbt.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. neb.com [neb.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Protective Groups [organic-chemistry.org]
The Enduring Workhorse: A Technical Guide to Boc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of solid-phase peptide synthesis (SPPS), offering a robust and reliable strategy for the assembly of peptide chains. Despite the rise of Fmoc chemistry, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach continues to be indispensable for the synthesis of long and complex peptides, particularly those prone to aggregation. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and comparative data surrounding the use of Boc protecting groups in peptide synthesis.
The Chemistry of Boc Protection and Deprotection
The Boc group is an acid-labile protecting group used to temporarily mask the Nα-amino group of amino acids.[1][2] This prevents unwanted side reactions and polymerization during peptide bond formation.[2]
1.1. Boc Protection of Amino Acids
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[3] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.
Mechanism of Boc Protection: The amine attacks a carbonyl group of the di-tert-butyl dicarbonate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable products tert-butanol and carbon dioxide.[4]
1.2. Boc Deprotection
The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2] This step is crucial for exposing the Nα-amino group for the subsequent coupling reaction. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[5]
Mechanism of Boc Deprotection with TFA: The reaction is initiated by the protonation of the Boc group by TFA. This is followed by the cleavage of the tert-butyl group as a stable carbocation, which is then quenched by scavengers. The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.
Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)
The Boc/Bzl strategy in SPPS involves the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based protecting groups for the side chains of trifunctional amino acids.[2] The entire peptide is assembled on a solid support, typically a polystyrene resin.[6]
The Boc-SPPS Cycle:
The synthesis follows a cyclical process of deprotection, neutralization, and coupling.
2.1. Key Steps in Boc-SPPS
-
Resin Loading: The C-terminal amino acid is attached to the solid support.
-
Deprotection: The Nα-Boc group is removed using a solution of TFA in dichloromethane (DCM).[7]
-
Neutralization: The resulting ammonium salt is neutralized to the free amine, typically with a hindered base like diisopropylethylamine (DIEA).[2] "In situ" neutralization protocols, where neutralization and coupling occur simultaneously, have been shown to improve efficiency, especially for "difficult" sequences.[4][8]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain.
-
Cleavage: After the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][7][9]
Data Presentation: Boc vs. Fmoc Strategies
While Fmoc chemistry has gained popularity due to its milder deprotection conditions, Boc-SPPS offers distinct advantages in certain applications.[6] The choice between the two strategies often depends on the specific peptide sequence and the desired final product.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference(s) |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [2][6] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine | [6][10] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) | [2] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | TFA | [6][7] |
| Crude Purity (Example) | Generally high, especially for hydrophobic peptides. | Can be lower for aggregating sequences. | [11][12] |
| Yield (Example) | Can be higher for difficult sequences due to reduced aggregation. | May be lower for difficult sequences. | [11] |
| Cost | Reagents can be less expensive. | Reagents can be more expensive. | [13] |
Note: Purity and yield are highly sequence-dependent and can vary significantly based on the specific peptide and synthesis conditions.
A comparative study on the synthesis of 40 different peptides showed that deprotection with 55% TFA in DCM resulted in an average purity that was 9% higher than when using 100% TFA.
| Deprotection Condition | Average Purity |
| 55% TFA in DCM (30 min) | ~9% higher |
| 100% TFA (5 min) | Baseline |
Experimental Protocols
4.1. General Protocol for Boc Protection of an Amino Acid
-
Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution at room temperature with stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a cold solution of 1N HCl or citric acid to pH 2-3.
-
Extract the Boc-protected amino acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
4.2. General Protocol for a Manual Boc-SPPS Cycle
This protocol is a general guideline and may require optimization for specific peptide sequences.
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[7]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization (Pre-neutralization protocol):
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF or NMP for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours or until a ninhydrin test indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
4.3. General Protocol for HF Cleavage
CAUTION: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by experienced personnel. A dedicated HF cleavage apparatus is required.[1][7][9]
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in the reaction vessel of the HF apparatus. Add a scavenger cocktail (e.g., anisole, p-cresol) to the vessel.
-
HF Condensation: Cool the reaction vessel to -5 to 0 °C using an acetone/dry ice bath. Condense a measured amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Peptide Precipitation and Washing: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide. Wash the precipitate several times with cold ether to remove scavengers and organic-soluble byproducts.
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the final product.
Common Side Reactions in Boc-SPPS
Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product. Understanding and mitigating these side reactions is crucial for successful peptide synthesis.
-
Aspartimide Formation: This is a significant side reaction, particularly at Asp-Gly or Asp-Ser sequences, where the peptide backbone can cyclize to form a stable five-membered ring. This can lead to racemization and the formation of β-aspartyl peptides.[6] Using cyclohexyl (OcHex) or other bulky esters for the side-chain protection of aspartic acid can reduce this side reaction.[6]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, where the N-terminal amino group of the second amino acid can attack the ester linkage of the first amino acid, leading to cleavage from the resin and formation of a cyclic dipeptide.[6] This is more prevalent in Fmoc-SPPS but can be suppressed in Boc-SPPS by using in situ neutralization protocols.[6]
-
Racemization: Loss of stereochemical integrity can occur during the activation and coupling steps. The use of additives like HOBt can help to suppress racemization.[8]
-
Alkylation of Tryptophan and Methionine: The tert-butyl cation generated during Boc deprotection can alkylate the indole ring of tryptophan and the thioether of methionine. The addition of scavengers like dithiothreitol (DTE) or anisole to the deprotection and cleavage cocktails is essential to prevent these side reactions.[5]
Conclusion
The Boc/Bzl strategy for solid-phase peptide synthesis remains a powerful and relevant technique in the repertoire of peptide chemists. Its robustness, particularly for the synthesis of long and challenging sequences, ensures its continued use in both academic research and industrial drug development. While the harsh final cleavage conditions require specialized equipment and handling, the advantages of reduced aggregation and potentially higher yields for certain peptides make it an invaluable tool. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and strategies to mitigate side reactions are paramount to achieving high-purity peptides with this enduring method.
References
- 1. solid-phase-peptide-synthesis-from-standard-procedures-to-the-synthesis-of-difficult-sequences - Ask this paper | Bohrium [bohrium.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
The Lynchpin of Bioconjugation: A Technical Guide to N-Hydroxysuccinimide (OSu) Ester Functionality in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and peptide chemistry, the N-hydroxysuccinimide (OSu) ester stands as a cornerstone reagent. Its remarkable efficiency and specificity in reacting with primary amines of amino acids have cemented its role in a myriad of applications, from fluorescently labeling proteins to constructing complex antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core functions of OSu esters in the context of amino acid chemistry, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Principles: The Chemistry of Amine-Reactive OSu Esters
N-hydroxysuccinimide esters are highly reactive compounds designed for the modification of primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[1] The utility of OSu esters stems from their ability to form stable, covalent amide bonds with these amines under mild conditions.[]
The process begins with the activation of a carboxylic acid using N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[] This reaction yields a semi-stable NHS ester intermediate. This activated ester is then introduced to a solution containing the target amino acid, peptide, or protein.
The reaction mechanism is a nucleophilic acyl substitution. The deprotonated primary amine of the amino acid acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a highly stable amide bond.[]
Reaction Specificity and Competing Reactions
The reaction of NHS esters is highly selective for primary amines.[] While reactions with other nucleophiles like the hydroxyl groups of serine and threonine or the sulfhydryl group of cysteine can occur, these are generally less favorable and the resulting ester and thioester bonds are less stable than the amide bond formed with primary amines.[3][4]
The primary competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which regenerates the original carboxylic acid and releases NHS. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[5] This underscores the importance of optimizing reaction conditions to favor aminolysis over hydrolysis.
Quantitative Data at a Glance
For ease of comparison, the following tables summarize key quantitative data related to the stability and reactivity of NHS esters.
| pH | Approximate Half-life of NHS Ester Hydrolysis (at 4°C) | Reference |
| 7.0 | 4 - 5 hours | [5] |
| 8.0 | 1 hour | [6] |
| 8.6 | 10 minutes | [6] |
Table 1: pH-Dependent Hydrolysis of NHS Esters. The stability of NHS esters is critically dependent on the pH of the aqueous environment.
| PEG NHS Ester Derivative | Half-life (minutes) at pH 8, 25°C |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
Table 2: Comparative Hydrolysis Half-lives of Various PEG NHS Esters. The structure of the molecule to which the NHS ester is attached also influences its stability. Data from Laysan Bio, Inc. indicates that aminolysis rates generally parallel these hydrolysis rates.
Visualizing the Chemistry: Reaction Pathways and Workflows
To further elucidate the processes involving OSu esters, the following diagrams, generated using the Graphviz DOT language, illustrate the key chemical transformations and experimental workflows.
Caption: General reaction pathway for the activation of a carboxylic acid with NHS and subsequent reaction with a primary amine.
Caption: A streamlined workflow for the production of Antibody-Drug Conjugates (ADCs) leveraging NHS ester chemistry.
Experimental Protocols
The following are detailed methodologies for key experiments involving OSu esters and amino acids.
Protocol 1: Labeling of Bovine Serum Albumin (BSA) with Fluorescein Isothiocyanate (FITC)
While FITC contains an isothiocyanate group which also reacts with primary amines, the principles of amine reactivity and purification are analogous to working with NHS esters. This protocol provides a foundational understanding of protein labeling.
Materials:
-
Bovine Serum Albumin (BSA)
-
Fluorescein isothiocyanate (FITC)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
0.1 M Sodium Carbonate buffer, pH 9.0
-
Ammonium chloride solution
-
Sephadex G-25 gel filtration column
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 2 mg/mL solution of BSA in 0.1 M sodium carbonate buffer (pH 9.0).[7]
-
Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. This solution should be prepared fresh and protected from light.[7]
-
Slowly add the FITC solution to the BSA solution while gently stirring. The molar ratio of FITC to BSA can be optimized, but a common starting point is a 5:1 to 10:1 molar excess of the labeling reagent.[8]
-
Incubate the reaction mixture for 8 hours at 4°C in the dark with continuous gentle stirring.[7]
-
To quench the reaction, add ammonium chloride solution to a final concentration that is in large excess to the initial amount of FITC. Incubate for an additional 2 hours at 4°C.[7] This step ensures that any unreacted FITC is blocked.
-
Purify the FITC-labeled BSA from unreacted FITC and byproducts using a Sephadex G-25 gel filtration column equilibrated with PBS (pH 7.4) as the eluent.[7]
-
Collect the fractions containing the labeled protein. The protein-containing fractions will be visibly yellow-green and can be identified by monitoring the absorbance at 280 nm (for protein) and 495 nm (for FITC).
-
Pool the fractions containing the purified conjugate and store at 4°C, protected from light.
Protocol 2: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for elongating a peptide chain on a solid support using Fmoc-protected amino acids, which are often activated as NHS esters in situ.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
Procedure:
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the resin in DMF for at least 1 hour in a reaction vessel.[9]
-
If the resin is pre-loaded with the first amino acid, proceed to deprotection. If not, couple the first Fmoc-amino acid to the resin. For Rink amide resin, the Fmoc group is first removed with 20% piperidine in DMF.[9]
-
To activate the first amino acid, dissolve 3-5 equivalents of the Fmoc-amino acid, 3-5 equivalents of an activating agent like HBTU, and a base like N,N-Diisopropylethylamine (DIPEA) in DMF. Alternatively, for in situ NHS ester formation, use DIC and NHS.[10]
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.[9]
2. Peptide Chain Elongation (Repeating Cycle):
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20-30 minutes.[11]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.
-
Coupling: a. Activate the next Fmoc-amino acid (3-5 equivalents) in DMF using an activating agent (e.g., DIC/NHS or HBTU/HOBt) and a base if required.[10] b. Add the activated amino acid solution to the resin and react for 1-2 hours. c. Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[12]
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat this deprotection, coupling, and washing cycle for each subsequent amino acid in the peptide sequence.[11]
3. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.[11]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
4. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Conclusion
The N-hydroxysuccinimide ester is an indispensable tool in the arsenal of researchers working with amino acids, peptides, and proteins. Its ability to efficiently and selectively form stable amide bonds with primary amines has made it a workhorse in bioconjugation, enabling a vast array of applications in research, diagnostics, and therapeutics. A thorough understanding of its reaction chemistry, influencing factors, and appropriate experimental protocols, as detailed in this guide, is paramount for its successful implementation in the laboratory. As the field of bioconjugation continues to evolve, the fundamental principles of OSu ester chemistry will undoubtedly remain a critical foundation for future innovations.
References
- 1. Problem with Reaction Path Diagram [groups.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. youdobio.com [youdobio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. youtube.com [youtube.com]
- 12. peptide.com [peptide.com]
A Technical Guide to Boc-His(τ-Boc)-OSu: A Key Reagent in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα,Nτ-di-Boc-L-histidine N-hydroxysuccinimide ester, commonly referred to as Boc-His(τ-Boc)-OSu. This vital reagent plays a significant role in the fields of peptide chemistry and drug development due to its utility in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, applications, and a detailed experimental protocol for its use.
Core Molecular Data
Boc-His(τ-Boc)-OSu is a derivative of the amino acid L-histidine, where both the alpha-amino group (Nα) and the tau-nitrogen (τ) of the imidazole side chain are protected by tert-butyloxycarbonyl (Boc) groups. The carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester, facilitating efficient peptide bond formation.
| Property | Value |
| Molecular Formula | C₂₀H₂₈N₄O₈ |
| Molecular Weight | 452.46 g/mol |
| CAS Number | 25616-02-8 |
| Synonyms | Boc-His(1-Boc)-OSu, Boc-L-His(Boc)-OSu, Nα,Nim-Bis-Boc-L-histidine N-hydroxysuccinimide ester |
Applications in Peptide Synthesis and Bioconjugation
The primary application of Boc-His(τ-Boc)-OSu is as a protected amino acid building block in solid-phase peptide synthesis (SPPS), specifically utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The dual Boc protection of the histidine residue prevents unwanted side reactions at both the alpha-amino group and the imidazole side chain during peptide elongation. The OSu ester provides a pre-activated carboxyl group that readily reacts with the free N-terminus of the growing peptide chain, forming a stable amide bond with high efficiency and minimizing the risk of racemization.[1]
Beyond peptide synthesis, the reactive nature of the OSu ester allows for its use in bioconjugation, where it can serve as a linker to attach histidine-containing peptide fragments to other biomolecules, such as proteins or antibodies.[2]
Role in Drug Development
Boc-His(τ-Boc)-OSu is a crucial intermediate in the synthesis of peptide-based therapeutics. Peptides play a vital role in numerous physiological processes and are of great interest in drug development for their high specificity and potency. The use of this reagent allows for the precise incorporation of histidine residues into synthetic peptides, which is often critical for their biological activity and structural integrity.
Experimental Protocol: Incorporation of Boc-His(τ-Boc)-OSu in Boc-SPPS
The following is a generalized manual protocol for the incorporation of a Boc-His(τ-Boc)-OSu residue into a growing peptide chain on a solid support resin (e.g., Merrifield or PAM resin) during Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-His(τ-Boc)-OSu
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Isopropyl alcohol (IPA)
-
Scavengers (e.g., dithioethane - DTE), if required for other residues
-
Shaker vessel for SPPS
Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.[3]
-
Agitate for 5 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM.
-
Agitate for 20-30 minutes for complete deprotection.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) and then IPA (2 times) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DCM (2 times).
-
Add a solution of 10% DIEA or TEA in DCM to the resin.
-
Agitate for 5-10 minutes. Repeat this step once more.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
-
Coupling of Boc-His(τ-Boc)-OSu:
-
Dissolve Boc-His(τ-Boc)-OSu (typically 2-4 equivalents relative to the resin substitution) in a minimal amount of DMF or DCM.
-
Add the dissolved Boc-His(τ-Boc)-OSu to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and by-products.
-
The peptide-resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
Logical Workflow of Boc-SPPS Cycle
The following diagram illustrates the key stages in a single cycle of solid-phase peptide synthesis using the Boc protection strategy, highlighting the incorporation of an activated amino acid like Boc-His(τ-Boc)-OSu.
References
Introduction to solid-phase peptide synthesis (SPPS) using Boc chemistry
An In-Depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Boc Chemistry
Introduction to Boc Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, enables the stepwise assembly of amino acids into a peptide chain anchored to an insoluble solid support.[1] This methodology simplifies the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, thereby eliminating the need for complex purification of intermediate peptides.[][3]
Within SPPS, two primary strategies have become dominant: Fmoc/tBu chemistry and Boc/Bzl chemistry. This guide focuses on the latter, the original and robustly effective Boc/Bzl strategy. This method is founded on a principle of "graduated acid lability," where the temporary Nα-amino protecting group, tert-butyloxycarbonyl (Boc), is removed with a moderate acid like trifluoroacetic acid (TFA).[1][4] In contrast, the more permanent side-chain protecting groups, typically benzyl (Bzl)-based, and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal in the final cleavage step.[4][5][6]
While the use of harsh acids like HF necessitates specialized equipment, Boc chemistry offers distinct advantages, particularly for the synthesis of long or hydrophobic sequences prone to aggregation, as the repeated acid deprotection steps maintain the peptide chain in a protonated, more solvated state.[5]
Core Components and Reagents in Boc SPPS
The success of Boc-based SPPS hinges on the appropriate selection of resins, protecting groups, and reagents.
Solid Supports (Resins)
The resin acts as the insoluble anchor for the growing peptide chain.[7] The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[7]
-
Merrifield Resin (Chloromethylpolystyrene): The classic resin for Boc SPPS, used to generate peptides with a C-terminal carboxylic acid.[8] The first amino acid is typically attached via its cesium salt to ensure a racemization-free esterification.[8] However, the benzyl ester linkage is partially labile to the repeated TFA deprotection steps, which can lead to chain loss in long syntheses.[8]
-
PAM (Phenylacetamidomethyl) Resin: Developed to improve upon the Merrifield resin, the PAM linker offers greater stability against TFA, reducing peptide loss during synthesis.[8][9] Cleavage still requires strong acids like HF.[8]
-
BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are used to produce peptides with a C-terminal amide.[8][10] The MBHA resin provides an optimal balance of stability towards TFA and lability towards HF, making it the support of choice for synthesizing peptide amides via the Boc strategy.[8]
| Resin Type | C-Terminal Functionality | Linker Type | Typical Cleavage Condition |
| Merrifield | Carboxylic Acid | Chloromethyl | HF, TFMSA, TMSOTf[5][8] |
| PAM | Carboxylic Acid | Phenylacetamidomethyl | HF[8][9] |
| BHA / MBHA | Amide | Benzhydrylamine / Methylbenzhydrylamine | HF, TFMSA[5][8] |
Protecting Groups
Protecting groups are essential to prevent unwanted side reactions during peptide synthesis.[11]
-
Nα-Temporary Protection: The tert-butyloxycarbonyl (Boc) group is used for the temporary protection of the alpha-amino group of each incoming amino acid. It is cleaved under moderately acidic conditions using Trifluoroacetic Acid (TFA).[5][11]
-
Side-Chain Permanent Protection: Side-chain functional groups are protected with more acid-stable groups, typically benzyl (Bzl)-based ethers, esters, and carbamates . These are removed concurrently with resin cleavage using a strong acid like HF.[11][12]
| Amino Acid | Side-Chain Protecting Group |
| Arg | Tosyl (Tos), Nitro (NO2) |
| Asp | Benzyl ester (OBzl) |
| Cys | 4-methylbenzyl (Meb), Acetamidomethyl (Acm) |
| Glu | Benzyl ester (OBzl) |
| His | 2,4-dinitrophenyl (Dnp), Benzyloxymethyl (Bom) |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Ser | Benzyl ether (Bzl) |
| Thr | Benzyl ether (Bzl) |
| Trp | Formyl (For) |
| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z), 2,6-Dichlorobenzyl (DCB) |
Key Reagents
-
Coupling Reagents: These reagents activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[13] Common choices include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) , often with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions, and highly efficient aminium/phosphonium salts like HBTU .[13][14]
-
Deprotection Reagent: Trifluoroacetic acid (TFA) , typically in a 50% solution with Dichloromethane (DCM), is used for the selective removal of the Nα-Boc group.[8][12]
-
Neutralization Base: After Boc deprotection, the N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine. This is typically achieved using a hindered base like N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM.[8][12]
-
Cleavage Reagents: A strong acid is required for the final cleavage from the resin and removal of side-chain protecting groups. Anhydrous Hydrogen Fluoride (HF) is the most common and effective reagent.[5][15] Alternatives include Trifluoromethanesulfonic acid (TFMSA) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) .[5][8]
-
Scavengers: During HF cleavage, reactive carbocations (e.g., tert-butyl cations from Boc deprotection) are generated that can cause unwanted modifications to sensitive residues like Cys, Met, Trp, and Tyr.[11][12] Scavengers such as cresol, thioanisole, and ethanedithiol (EDT) are added to the cleavage cocktail to trap these reactive species.[11]
The Boc SPPS Experimental Workflow
The synthesis of a peptide using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following table outlines a standard protocol for one cycle of Boc SPPS. Note that volumes are typically around 10-15 mL per gram of resin.
| Step | Reagent(s) | Concentration / Volume | Reaction Time | Purpose |
| 1. Swelling | Dichloromethane (DCM) | 10-15 mL/g resin | 30-60 min | To swell the resin, allowing reagent access. |
| 2. Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | 10 mL/g resin | 1 x 5 min (pre-wash)1 x 20-30 min | Removal of the Nα-Boc protecting group.[8] |
| 3. Washing | DCMIsopropanol (IPA)DCM | 3x washes2x washes3x washes | 1-2 min per wash | To remove residual TFA and shrink the resin.[8] |
| 4. Neutralization | 5-10% DIEA in DCM | 10 mL/g resin | 2 x 2 min | To deprotonate the N-terminal ammonium salt to a free amine.[12] |
| 5. Washing | DCM | 5x washes | 1-2 min per wash | To remove excess neutralization base.[8] |
| 6. Coupling | Boc-Amino Acid (3-4 eq.)Coupling Reagent (e.g., HBTU, 3-4 eq.)DIEA (6-8 eq.) in DMF or DCM | To dissolve reagents | 30-120 min | Formation of the new peptide bond. |
| 7. Washing | DCMDMF | 3x washes3x washes | 1-2 min per wash | To remove excess reagents and byproducts. |
| 8. Monitoring (Optional) | Kaiser Test (Ninhydrin Test) | N/A | ~5 min | To check for the presence of free primary amines (completion of coupling).[16] |
In Situ Neutralization: To save time and potentially improve yields for difficult sequences, in situ neutralization protocols can be used.[17][18] In this approach, the neutralization and coupling steps are combined by adding the base (DIEA) directly to the coupling mixture containing the activated Boc-amino acid.[12][17] This minimizes the time the reactive free amine is exposed, which can reduce aggregation.[12][17]
Chemical Mechanisms
Boc Deprotection
The Boc group is removed via an acid-catalyzed elimination mechanism. TFA protonates the carbonyl oxygen of the Boc group, leading to its collapse and the formation of a stable tert-butyl cation, carbon dioxide, and the protonated N-terminal amine.[6][12]
Caption: Mechanism of Nα-Boc group deprotection using Trifluoroacetic Acid (TFA).
Peptide Bond Formation (Coupling)
Coupling reagents activate the carboxylic acid of the incoming Boc-amino acid, making it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide. Using HBTU as an example, it reacts with the carboxylate to form a highly reactive HOBt-ester intermediate, which then readily reacts with the amine to form the peptide bond.
Caption: Generalized pathway for peptide bond formation via an activated ester intermediate.
Final Peptide Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final and most critical step is to cleave the peptide from the solid support and remove all side-chain protecting groups.
HF Cleavage
Anhydrous HF is the most widely used reagent for this purpose due to its effectiveness.[19] However, it is highly toxic and corrosive, requiring a specialized all-polytetrafluoroethylene (PTFE) apparatus.[1][20]
Low-High HF Cleavage Protocol: A two-step "low-high" HF procedure is often employed to minimize side reactions.[19]
-
Low HF Step: The peptide-resin is first treated with a low concentration of HF in a large volume of a scavenger like dimethyl sulfide (DMS). This SN2 condition removes more labile protecting groups (like Bom on His) while minimizing the formation of damaging carbocations.[19]
-
High HF Step: Following the low HF step, a standard high concentration of HF is used to cleave the peptide from the resin and remove the remaining, more robust protecting groups (like Tos on Arg).[19]
| Cleavage Cocktail | Composition | Purpose |
| Low HF | HF/DMS/p-cresol (25:65:10 v/v) | Removes labile protecting groups under SN2 conditions to minimize side reactions. Reduces Met(O) to Met.[19] |
| High HF | HF/p-cresol/EDT (90:5:5 v/v) | Cleaves peptide from the resin and removes robust side-chain protecting groups (e.g., Arg(Tos)).[8] |
| TFMSA "Low-High" | Low: TFMSA/TFA/DMS/m-cresol (10:50:30:10 v/v)High: TFMSA/TFA/m-cresol/EDT (10:80:8:2 v/v) | An alternative to HF. The low step protects against alkylation, while the high step cleaves and deprotects remaining groups.[19] |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5 v/v) | A common cocktail for TFA-based cleavage in Fmoc chemistry, but components are relevant as scavengers in Boc cleavage.[21] |
Post-Cleavage Work-Up
After cleavage, the crude peptide is precipitated with cold diethyl ether, filtered, and washed to remove scavengers and cleaved protecting groups. The peptide is then dissolved in an aqueous buffer (e.g., dilute acetic acid) and lyophilized. Final purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The Boc/Bzl strategy for solid-phase peptide synthesis remains a powerful and relevant technique in peptide chemistry. Its main strengths lie in its robustness and its ability to mitigate aggregation issues during the synthesis of complex peptide sequences. While the requirement for strong acids like HF for final cleavage necessitates stringent safety protocols and specialized equipment, a thorough understanding of the underlying chemistry, reagents, and protocols allows researchers to reliably synthesize a wide range of peptides for applications in research, diagnostics, and drug development.
References
- 1. csbio.com [csbio.com]
- 3. bachem.com [bachem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. chempep.com [chempep.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Resins for Boc SPPS of Peptide Amides | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amino Acids, Resins & Reagents for Peptide Synthesis [sigmaaldrich.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Methodological & Application
Standard Protocol for Using Boc-His(tau-Boc)-OSu in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a critical amino acid in many biologically active peptides, often playing a key role in receptor binding and catalytic activity. However, its unique imidazole side chain presents challenges during Solid-Phase Peptide Synthesis (SPPS), most notably a high propensity for racemization during the activation and coupling steps. This can lead to the incorporation of the D-isomer, potentially reducing the biological activity of the final peptide.[1][2]
To mitigate this issue, protection of the imidazole nitrogen is crucial. The use of a tert-butyloxycarbonyl (Boc) group on the tau (τ or Nπ) nitrogen of the histidine side chain, as in Boc-His(τ-Boc)-OH or its activated ester form, Boc-His(τ-Boc)-OSu, has been shown to significantly suppress epimerization.[1][2] The electron-withdrawing nature of the Boc group reduces the basicity of the π-nitrogen, which is responsible for abstracting the alpha-proton and initiating racemization.[1][2]
This document provides a detailed protocol for the use of Nα-Boc-Nτ-Boc-L-histidine N-hydroxysuccinimide ester (Boc-His(τ-Boc)-OSu) in Boc-SPPS. The OSu (N-hydroxysuccinimide) ester is a pre-activated form of the amino acid, which allows for efficient coupling without the need for additional, and often racemization-inducing, coupling reagents.[3][4]
Advantages of Using Boc-His(τ-Boc)-OSu
-
Reduced Racemization: Protection of the imidazole side chain with a Boc group significantly minimizes the formation of the D-isomer of histidine during peptide synthesis.[1][2]
-
High Coupling Efficiency: As an activated OSu ester, it reacts readily with the free amine of the growing peptide chain, leading to high coupling yields.[3]
-
Simplified Coupling Step: The pre-activated nature of the OSu ester eliminates the need for in-situ activation with coupling reagents like DCC, HBTU, or PyBOP, simplifying the synthesis protocol and reducing potential side reactions.[3]
-
Compatibility with Boc-SPPS: Both the Nα-Boc and Nτ-Boc protecting groups are readily cleaved under standard Boc-SPPS deprotection conditions using trifluoroacetic acid (TFA).[5][6]
Data Presentation
Table 1: Comparison of Histidine Racemization with Different Side-Chain Protection
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8% | [1] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18% | [1] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16% | [1] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% | [1] |
Note: While this data is from an Fmoc-based synthesis, it clearly demonstrates the effectiveness of the Boc side-chain protection in suppressing racemization under various conditions.
Experimental Protocols
This protocol outlines the key steps for the incorporation of a Boc-His(τ-Boc)-OSu residue into a peptide chain using manual or automated Boc-SPPS.
Materials and Reagents
-
Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin) with the N-terminal Boc group removed.
-
Boc-His(τ-Boc)-OSu
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropyl alcohol (IPA)
-
Scavengers (e.g., anisole, dithiothreitol), if required for the final cleavage.
Protocol for a Single Coupling Cycle
-
Resin Preparation:
-
Start with the peptide-resin that has a free N-terminal amino group.
-
Swell the resin in DCM for 15-30 minutes.
-
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes with gentle agitation.[5][7]
-
Filter and repeat the treatment with 50% TFA in DCM for an additional 20-30 minutes.[7][8]
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash the resin with IPA (2 times).[7]
-
Wash the resin with DCM (3-5 times).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes with gentle agitation.
-
Filter and repeat the neutralization step for another 2 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.
-
-
Coupling of Boc-His(τ-Boc)-OSu:
-
Dissolve 2-4 equivalents of Boc-His(τ-Boc)-OSu (relative to the resin substitution) in a minimal amount of DMF.
-
Add the dissolved Boc-His(τ-Boc)-OSu to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The reaction can be monitored using a ninhydrin (Kaiser) test to check for the disappearance of the free primary amine.
-
After the reaction is complete (negative ninhydrin test), filter the resin.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
-
-
Final Cleavage and Deprotection:
Visualizations
SPPS Workflow for Incorporating Boc-His(τ-Boc)-OSu
Caption: General workflow for a single coupling cycle in Boc-SPPS using Boc-His(τ-Boc)-OSu.
Logical Relationship of Side-Chain Protection and Racemization Prevention
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. Boc-Lys(Boc)-OSu | 30189-36-7 | Benchchem [benchchem.com]
- 4. Buy Boc-lys(tfa)-osu (EVT-251405) | 34695-46-0 [evitachem.com]
- 5. peptide.com [peptide.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Boc-His(tau-Boc)-OSu to a Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the coupling of Nα-Boc-L-histidine(τ-Boc)-N-hydroxysuccinimide ester (Boc-His(tau-Boc)-OSu) to an amine-functionalized resin for solid-phase peptide synthesis (SPPS).
Introduction
Histidine is a critical amino acid in many peptides and proteins, often playing a key role in biological activity. However, its imidazole side chain presents unique challenges during SPPS, most notably a high propensity for racemization during the activation and coupling steps. This racemization can lead to the incorporation of the D-isomer, potentially impacting the final peptide's structure and function.
To mitigate this, the imidazole group is protected. In this compound, a tert-butyloxycarbonyl (Boc) group protects the tau (τ or N-1) nitrogen of the histidine imidazole ring. While protection at the pi (π) nitrogen is generally considered more effective at suppressing racemization, the tau-protected derivative is a commonly used building block. Careful selection of coupling conditions is therefore crucial to ensure high coupling efficiency and minimize epimerization. The use of an N-hydroxysuccinimide (OSu) ester provides a pre-activated form of the amino acid, facilitating a more direct and often milder coupling reaction compared to in-situ activation methods.
Key Considerations for Coupling this compound
-
Resin Selection: Amine-functionalized resins are required for the coupling of this compound. Common choices include Merrifield resins (chloromethylated polystyrene-divinylbenzene), which are first functionalized with an amine, or pre-functionalized aminomethyl (AM) resins. The loading capacity of the resin should be chosen based on the desired scale of the synthesis.
-
Solvent: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most common solvents for SPPS. They should be of high purity and anhydrous to prevent hydrolysis of the active ester and ensure efficient coupling.
-
Monitoring the Reaction: The completion of the coupling reaction should be monitored to ensure all free amine groups on the resin have reacted. The ninhydrin (Kaiser) test is a common qualitative method for detecting primary amines. A negative ninhydrin test (the beads remain colorless or slightly yellow) indicates a complete reaction.
-
Double Coupling: Due to the potential for incomplete coupling with histidine derivatives, a second coupling step (double coupling) may be necessary if the ninhydrin test remains positive after the initial coupling.
-
Capping: If unreacted amine groups persist after double coupling, they should be "capped" by acetylation (e.g., with acetic anhydride) to prevent the formation of deletion sequences in the final peptide.
Experimental Protocols
The following are generalized protocols that can be adapted for specific resins and synthesis scales. All operations should be performed in a dedicated peptide synthesis vessel with provision for agitation (e.g., shaking or nitrogen bubbling) and filtration.
Protocol 1: Coupling of this compound to an Aminomethyl (AM) Resin
This protocol is suitable for resins that are already functionalized with primary amine groups.
Materials:
-
Aminomethyl (AM) resin (e.g., Aminomethyl-polystyrene)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Ninhydrin test kit
-
Acetic anhydride (for capping, if necessary)
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DCM (10-15 mL per gram of resin) for 1-2 hours, followed by washing with DMF (3 x 10-15 mL/g).
-
Deprotection (if applicable): If the amine groups on the resin are protected (e.g., with Fmoc), perform the appropriate deprotection step followed by thorough washing. For Boc-SPPS, the initial resin is typically deprotected if it is supplied in a protected form.
-
Neutralization (if applicable): If the deprotection step involved an acid (e.g., TFA), neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 min), followed by washing with DMF (3 x 10-15 mL/g).
-
Coupling:
-
Dissolve this compound (1.5 to 2.0 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the dissolved this compound to the swollen and washed resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring:
-
Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a ninhydrin test.
-
If the test is negative (colorless/yellow), proceed to the washing step.
-
If the test is positive (blue/purple), continue the coupling for an additional 1-2 hours and re-test. If it remains positive, consider a double coupling.
-
-
Double Coupling (Optional):
-
Filter the resin and wash with DMF (3x).
-
Repeat step 4 with a fresh solution of this compound.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 10-15 mL/g) and then with DCM (3 x 10-15 mL/g) to remove any unreacted reagents and byproducts.
-
Capping (Optional): If the ninhydrin test is still positive after double coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Drying: The resin can be dried under vacuum for storage or proceed directly to the next deprotection and coupling cycle.
Protocol 2: Loading of this compound onto Merrifield Resin (Cesium Salt Method)
This protocol describes the initial attachment of the first amino acid to a chloromethylated resin.
Materials:
-
Merrifield resin (chloromethyl-polystyrene)
-
Boc-His(tau-Boc)-OH (the carboxylic acid form is used to generate the cesium salt)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve Boc-His(tau-Boc)-OH in methanol.
-
Add a 20% aqueous solution of cesium carbonate dropwise until the pH reaches 7.0.
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the residue with anhydrous DMF (2x) to ensure the salt is completely dry.
-
-
Resin Preparation:
-
Swell the Merrifield resin in DMF (10-15 mL per gram of resin) for 1-2 hours.
-
-
Coupling/Esterification:
-
Add the dried Boc-His(tau-Boc)-O-Cs⁺ salt (1.0 to 1.2 equivalents relative to the chlorine substitution of the resin) to the swollen resin.
-
Agitate the mixture at 50°C for 12-24 hours.[1]
-
-
Washing:
-
Filter the resin and wash it sequentially with DMF, 50% aqueous DMF, DMF, and DCM.[1]
-
-
Determination of Loading:
-
The loading of the amino acid onto the resin can be determined by various methods, including gravimetric analysis (weighing the resin before and after loading) or spectroscopic methods after cleaving the amino acid from a small sample of the resin.
-
Data Presentation
The efficiency of coupling can be quantified by determining the loading capacity of the resin after the coupling reaction. This is typically expressed in millimoles of amino acid per gram of resin (mmol/g).
| Parameter | Description | Typical Range |
| Initial Resin Loading | The functional group capacity of the starting resin as specified by the manufacturer. | 0.2 - 1.5 mmol/g |
| Equivalents of this compound | The molar excess of the activated amino acid used relative to the resin's functional capacity. | 1.5 - 2.0 eq. |
| Coupling Time | The duration of the coupling reaction. | 2 - 24 hours |
| Final Resin Loading | The measured amount of Boc-His(tau-Boc) successfully coupled to the resin. | Varies depending on resin and conditions. Aim for >80% of initial capacity. |
| Racemization | The percentage of the D-isomer of histidine incorporated. | Should be minimized (<1-2%). Can be assessed by chiral HPLC analysis of the cleaved amino acid. |
Note: The final resin loading and racemization levels are highly dependent on the specific resin, coupling conditions, and analytical methods used. The values provided are for general guidance.
Visualizations
Experimental Workflow
Caption: Experimental workflow for coupling this compound to an amine resin.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for the coupling of this compound to an amine resin.
References
Application Notes and Protocols for the Synthesis of Histidine-Containing Peptides using Boc-His(τ-Boc)-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine-containing peptides play crucial roles in a myriad of biological processes, including enzymatic catalysis, metal ion binding, and receptor-ligand interactions. Their unique imidazole side chain, with a pKa near physiological pH, allows them to act as both proton donors and acceptors, making them key players in many biochemical reactions. The synthesis of these peptides, however, presents a significant challenge due to the nucleophilic nature of the imidazole ring, which can lead to side reactions and racemization during peptide chain elongation.
To overcome these hurdles, various protection strategies have been developed. This document focuses on the application of Nα-tert-butyloxycarbonyl-Nτ-tert-butyloxycarbonyl-L-histidine N-hydroxysuccinimide ester (Boc-His(τ-Boc)-OSu), a doubly protected histidine derivative designed for efficient and safe incorporation into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). The Nα-Boc group provides temporary protection of the alpha-amino group, while the Nτ-Boc group safeguards the imidazole nitrogen. The N-hydroxysuccinimide (OSu) ester pre-activates the carboxyl group, facilitating efficient peptide bond formation.
These application notes provide a comprehensive overview of the use of Boc-His(τ-Boc)-OSu in the synthesis of histidine-containing peptides, complete with detailed experimental protocols, data presentation, and visualizations of relevant biological pathways and experimental workflows.
Chemical Properties of Boc-His(τ-Boc)-OSu
A summary of the key chemical properties of Boc-His(τ-Boc)-OSu is presented in the table below.
| Property | Value |
| CAS Number | 25616-02-8 |
| Molecular Formula | C₂₀H₂₈N₄O₈ |
| Molecular Weight | 452.46 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Experimental Protocols
General Boc-SPPS Workflow
The synthesis of peptides using Boc-His(τ-Boc)-OSu follows the general principles of Boc-based solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). Each cycle of amino acid addition consists of two main steps: deprotection of the Nα-Boc group and coupling of the next Boc-protected amino acid.
Step-by-Step Protocol for Boc-His(τ-Boc)-OSu Incorporation
This protocol outlines the manual synthesis of a peptide on a pre-loaded Merrifield resin. Adjustments may be necessary for automated synthesizers.
Materials:
-
Pre-loaded Merrifield resin (e.g., Boc-Gly-Merrifield resin)
-
Boc-His(τ-Boc)-OSu
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Solid phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Wash the resin with DMF (3 x 1 min).
-
Swell the resin in DCM for 30 minutes.
-
-
Boc Deprotection:
-
Remove the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Shake for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM.
-
Shake for 20-30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Shake for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 1 min).
-
-
Coupling of Boc-His(τ-Boc)-OSu:
-
Dissolve Boc-His(τ-Boc)-OSu (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the dissolved Boc-His(τ-Boc)-OSu to the neutralized resin.
-
Shake the reaction vessel at room temperature. The reaction time can vary from 1 to 4 hours.
-
Monitoring the coupling reaction: It is crucial to monitor the completion of the coupling reaction to ensure high peptide purity. The Kaiser test (ninhydrin test) is a common method.[1] A small sample of the resin is taken, washed, and reacted with ninhydrin reagents. A blue color indicates the presence of free primary amines, signifying an incomplete coupling reaction. If the test is positive, the coupling step should be repeated with a fresh solution of Boc-His(τ-Boc)-OSu.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and by-products.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.
-
The peptide is cleaved from the resin, and the side-chain protecting groups (including the τ-Boc group on histidine) are removed simultaneously using a strong acid.
-
Cleavage Cocktail: A common cleavage cocktail for peptides containing histidine is "Reagent K," which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.
-
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Quantitative Data
The efficiency of peptide synthesis using Boc-His(τ-Boc)-OSu can be evaluated by parameters such as coupling yield and final peptide purity. While specific data for a wide range of peptides synthesized with this particular reagent is not extensively published in a comparative format, the following table provides an illustrative example based on typical outcomes for Boc-SPPS of a model histidine-containing peptide, such as Angiotensin II.
Table 1: Illustrative Synthesis Data for a Model Histidine-Containing Peptide (e.g., Angiotensin II) using Boc-SPPS
| Synthesis Parameter | Value | Reference/Note |
| Peptide Sequence | DRVYIHPF | Angiotensin II |
| Resin | Merrifield Resin | |
| Scale | 0.1 mmol | |
| Boc-His(τ-Boc)-OSu Equivalents | 2.5 | |
| Coupling Time for His | 2 hours | Monitored by Kaiser test |
| Overall Crude Yield | ~75-85% | Typical for Boc-SPPS of this length |
| Crude Purity (RP-HPLC) | ~60-70% | |
| Purity after Purification | >98% |
Note: The data presented in this table are illustrative and can vary depending on the specific peptide sequence, synthesis scale, and purification methods.
Mandatory Visualizations
Experimental Workflow for Boc-SPPS using Boc-His(τ-Boc)-OSu
Angiotensin II Signaling Pathway
Angiotensin II is a key octapeptide hormone (DRVYIHPF) that plays a critical role in blood pressure regulation. Its biological activity is mediated through binding to G-protein coupled receptors (GPCRs), primarily the AT1 receptor. The histidine residue at position 6 is crucial for the biological activity of Angiotensin II.[2]
Conclusion
The use of Boc-His(τ-Boc)-OSu provides a robust and reliable method for the incorporation of histidine residues into synthetic peptides via Boc-SPPS. The dual protection strategy effectively prevents common side reactions associated with the imidazole side chain, leading to higher purity and yield of the final peptide product. The pre-activated N-hydroxysuccinimide ester facilitates efficient coupling, and the provided protocols offer a clear guide for researchers in the successful synthesis of a wide range of histidine-containing peptides for various applications in research, diagnostics, and drug development.
References
Application Notes and Protocols: Selective Deprotection of the α-Boc Group from Boc-His(τ-Boc)-OSu with Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective removal of the α-amino protecting group from doubly protected amino acid derivatives is a critical step in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. This document provides detailed application notes and protocols for the selective deprotection of the α-tert-butyloxycarbonyl (Boc) group from Nα,Nτ-di-Boc-L-histidine-N-hydroxysuccinimide ester (Boc-His(τ-Boc)-OSu) using trifluoroacetic acid (TFA). The protocol is designed to yield the Nτ-Boc-L-histidine-N-hydroxysuccinimide ester trifluoroacetate salt (H-His(τ-Boc)-OSu·TFA), a key building block for introducing a histidine residue with a protected imidazole side chain into a peptide sequence.
The Nα-Boc group is significantly more labile to acidic conditions than the Nτ-Boc group, allowing for its selective cleavage. Careful control of the reaction conditions, including TFA concentration, temperature, and reaction time, is crucial to ensure complete removal of the α-Boc group while preserving the τ-Boc protecting group and the reactive N-hydroxysuccinimide (OSu) ester.
Reaction Principle and Mechanism
The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism.
Reaction Scheme:
The mechanism involves the following steps[1]:
-
Protonation: The carbonyl oxygen of the α-Boc group is protonated by trifluoroacetic acid.
-
Carbocation Formation: The protonated Boc group cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to release the free α-amine and carbon dioxide.
-
Salt Formation: The newly formed free amine is protonated by the excess TFA to yield the corresponding trifluoroacetate salt.
Experimental Protocols
This section provides a detailed protocol for the selective deprotection of the α-Boc group from Boc-His(τ-Boc)-OSu.
Materials:
-
Boc-His(τ-Boc)-OSu
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge (optional)
Protocol 1: Standard Deprotection in DCM
This protocol is suitable for routine selective deprotection.
-
Reaction Setup:
-
Dissolve Boc-His(τ-Boc)-OSu (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Slowly add a pre-chilled solution of 20-25% TFA in DCM (v/v) to the reaction mixture while stirring. A common ratio is 1 part TFA to 3-4 parts DCM.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with toluene or additional DCM (2-3 times) to remove residual TFA.
-
Add cold, anhydrous diethyl ether to the residue to precipitate the product as a white solid (the trifluoroacetate salt).
-
Isolate the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under high vacuum.
-
Protocol 2: Rapid Deprotection with Higher TFA Concentration
This protocol can be used for faster deprotection but requires careful monitoring to avoid side reactions.
-
Reaction Setup:
-
Dissolve Boc-His(τ-Boc)-OSu (1 equivalent) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C.
-
-
Deprotection:
-
Add an equal volume of cold TFA (50% TFA in DCM) to the solution.
-
Stir vigorously at 0 °C for 15-30 minutes. Monitor the reaction closely by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Follow the same work-up and isolation procedure as described in Protocol 1.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the selective α-Boc deprotection of Boc-His(τ-Boc)-OSu.
| Parameter | Protocol 1: Standard | Protocol 2: Rapid |
| TFA Concentration | 20-25% in DCM | 50% in DCM |
| Temperature | 0 °C to Room Temp. | 0 °C |
| Reaction Time | 1.5 - 2.5 hours | 15 - 30 minutes |
| Typical Yield | >95% | >95% |
| Purity (crude) | High | High, potential for minor side products |
| Key Considerations | Slower, more controlled | Faster, requires careful monitoring |
Potential Side Reactions and Mitigation
Several side reactions can occur during the TFA-mediated deprotection.
-
Removal of the τ-Boc group: Prolonged reaction times or higher temperatures can lead to the cleavage of the more stable τ-Boc group. This can be minimized by adhering to the recommended reaction times and temperatures.
-
Hydrolysis of the OSu ester: The presence of water can lead to the hydrolysis of the N-hydroxysuccinimide ester, rendering the amino acid derivative inactive for subsequent coupling reactions. It is imperative to use anhydrous solvents and reagents.
-
Alkylation by tert-butyl cation: The tert-butyl cation generated during the deprotection is an electrophile and can react with nucleophilic side chains, particularly tryptophan and methionine. While not present in the starting material, this is a consideration when deprotecting peptides containing these residues. The use of scavengers such as triisopropylsilane (TIS) or water (in small amounts) can mitigate this.
-
Trifluoroacetylation: In rare cases, the free amine can be acylated by trifluoroacetic anhydride, an impurity sometimes present in TFA. Using high-purity TFA can prevent this side reaction.
Application in Solid-Phase Peptide Synthesis (SPPS)
The resulting H-His(τ-Boc)-OSu·TFA is a valuable building block in Fmoc-based solid-phase peptide synthesis for the introduction of a histidine residue with a protected side chain. The protected imidazole group prevents side reactions during peptide chain elongation.
The deprotected and activated histidine derivative is coupled to the N-terminus of the growing peptide chain on the solid support. The τ-Boc group remains intact throughout the subsequent coupling cycles and is typically removed during the final cleavage of the peptide from the resin, which is often performed with a stronger TFA-based cocktail containing scavengers.
Conclusion
The selective deprotection of the α-Boc group from Boc-His(τ-Boc)-OSu with TFA is a reliable and efficient method for generating a key building block for peptide synthesis. By carefully controlling the reaction conditions, researchers can achieve high yields of the desired product while minimizing side reactions. The protocols and data presented in this application note provide a comprehensive guide for scientists and professionals in the field of drug development and peptide chemistry.
References
Application Notes and Protocols for Boc-His(tau-Boc)-OSu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended solvents for dissolving Nα,τ-bis-Boc-L-histidine N-hydroxysuccinimide ester (Boc-His(tau-Boc)-OSu) and protocols for its use in common laboratory applications.
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in peptide synthesis and bioconjugation. As a doubly Boc-protected amino acid active ester, its solubility is generally favored in organic solvents over aqueous solutions.[1] Below is a summary of known solubility data in various common laboratory solvents.
Data Presentation: Solubility of this compound
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Remarks |
| Acetone | C₃H₆O | 58.08 | 50 mg/mL[2] | Readily soluble at a high concentration. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Slightly soluble[3] | Often used for preparing stock solutions. Gentle heating to 37°C and sonication can aid dissolution.[2] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Slightly soluble[3][4] | A moderately polar aprotic solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble (qualitative) | A common solvent for Boc-based solid-phase peptide synthesis (SPPS) and for dissolving protected amino acids.[5][6] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble (qualitative) | Widely used for both solid-phase and solution-phase peptide synthesis; effectively dissolves protected amino acids and coupling reagents.[1][5] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Soluble (qualitative) | Another aprotic solvent suitable for solution-phase coupling reactions.[1] |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | Not specified | Commonly used in reversed-phase HPLC but less common as a primary solvent for dissolving starting materials for synthesis. |
| Water | H₂O | 18.02 | Poorly soluble | The hydrophobic Boc protecting groups significantly reduce water solubility.[1] |
Experimental Protocols
Below are detailed protocols for the preparation of a this compound stock solution and its subsequent use in a typical coupling reaction.
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound, which can be used for various applications such as peptide synthesis or conjugation to primary amines.
Materials:
-
This compound (MW: 452.46 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial. For example, to prepare a 10 mM stock solution, weigh out 4.52 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMF or DMSO to achieve the desired concentration. For a 10 mM solution with 4.52 mg, add 1 mL of solvent.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming to 37°C and/or sonication for a short period can be employed to facilitate dissolution.[2]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Protocol 2: Solution-Phase Coupling to a Primary Amine
This protocol outlines a general procedure for the coupling of this compound to a molecule containing a primary amine (e.g., an amino acid ester or the N-terminus of a peptide) in solution.
Materials:
-
This compound stock solution (e.g., 10 mM in DMF)
-
Amine-containing substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) plate and developing system for reaction monitoring
Procedure:
-
Reactant Preparation: Dissolve the amine-containing substrate in anhydrous DMF or DCM in a reaction vessel.
-
Base Addition: Add 1.5-2.0 equivalents of a tertiary base (e.g., DIPEA) to the reaction mixture to act as a proton scavenger.
-
Initiation of Coupling: Add 1.0-1.2 equivalents of the this compound stock solution dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Work-up: Upon completion, the reaction mixture can be worked up by standard procedures, which may include dilution with an organic solvent, washing with a weak acid (e.g., 1 M HCl) and brine, drying over anhydrous sodium sulfate, and evaporation of the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Signaling Pathway for Amide Bond Formation
Caption: Amide bond formation via nucleophilic attack of a primary amine on the active ester.
References
Application Notes and Protocols: Utilizing Boc-His(τ-Boc)-OSu in Manual and Automated Peptide Synthesis
Introduction
The incorporation of histidine residues into synthetic peptides is a critical step in the development of novel therapeutics and research tools. The unique properties of histidine's imidazole side chain, including its pKa near physiological pH, make it a key player in biological activity. However, the synthesis of histidine-containing peptides is often challenging due to the high risk of racemization during activation. The use of Nα-Boc-Nτ-Boc-histidine-N-hydroxysuccinimide ester (Boc-His(τ-Boc)-OSu) offers a robust solution to mitigate this issue. This document provides detailed application notes and protocols for the efficient use of Boc-His(τ-Boc)-OSu in both manual and automated solid-phase peptide synthesis (SPPS).
Understanding the Reagent: Boc-His(τ-Boc)-OSu
Boc-His(τ-Boc)-OSu is a derivative of histidine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the tautomeric imidazole nitrogen (τ-position) is also protected by a Boc group. The carboxyl group is pre-activated as an N-hydroxysuccinimide (OSu) ester. This dual protection strategy and pre-activation offer significant advantages:
-
Reduced Racemization: Protection of the imidazole nitrogen significantly reduces the risk of racemization during the coupling reaction, a common side reaction with histidine derivatives.[1][2][3]
-
Enhanced Solubility: The Boc protecting groups can improve the solubility of the amino acid derivative in organic solvents commonly used in SPPS.
-
Efficient Coupling: The OSu active ester allows for a direct and efficient coupling reaction without the need for in-situ activation reagents, which can sometimes lead to side reactions.
Data Presentation: Manual vs. Automated Synthesis
The choice between manual and automated peptide synthesis depends on various factors, including the desired scale, throughput, and complexity of the peptide. Below is a summary of expected quantitative data when using Boc-His(τ-Boc)-OSu in both methodologies.
| Parameter | Manual Synthesis | Automated Synthesizer | Key Considerations |
| Coupling Efficiency | >99% (with monitoring) | >99% | Manual methods allow for real-time monitoring (e.g., Kaiser test) to ensure complete coupling, while automated systems rely on optimized, pre-programmed protocols.[4][5][6][7] |
| Typical Yield (crude) | Variable (user-dependent) | Generally higher and more consistent | Automated systems offer greater reproducibility and can minimize human error, often leading to higher overall yields.[8][9] |
| Purity (crude) | Can be high with careful technique | Consistently high | Automated fluidics and washing steps are highly optimized, which can result in higher purity of the crude peptide. |
| Synthesis Time per Cycle | 60-120 minutes | 20-60 minutes | Automated synthesizers, especially those with microwave assistance, can significantly reduce the time for each coupling and deprotection cycle.[10][11] |
| Reagent Consumption | Can be higher due to manual transfers | Optimized for minimal waste | Automated systems are designed to use precise amounts of reagents, reducing overall consumption and cost. |
| Potential for Human Error | Higher | Lower | Automation minimizes the potential for errors in reagent addition, timing, and washing steps.[8][9] |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual incorporation of Boc-His(τ-Boc)-OSu into a growing peptide chain on a solid support.
Materials:
-
Peptide synthesis vessel
-
Shaker or vortex mixer
-
Solid-phase resin (e.g., Merrifield or PAM resin) with the N-terminally deprotected peptide chain
-
Boc-His(τ-Boc)-OSu
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Washing solvents (e.g., Methanol, Isopropanol)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[12]
-
Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and finally DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 5% solution of DIEA in DMF for 2-5 minutes.
-
Wash the resin with DMF (3x).
-
-
Coupling of Boc-His(τ-Boc)-OSu:
-
Dissolve 2-3 equivalents of Boc-His(τ-Boc)-OSu in DMF.
-
Add the solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
After the initial coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Perform a Kaiser test to check for the presence of free primary amines.[4][5][6][7]
-
A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), extend the coupling time or perform a recoupling step.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Automated Peptide Synthesizer Protocol
This protocol provides a general guideline for using Boc-His(τ-Boc)-OSu in an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument manufacturer and the peptide sequence.
General Settings:
-
Chemistry: Boc-SPPS
-
Resin: Appropriate for Boc chemistry (e.g., Merrifield, PAM)
-
Amino Acid Delivery: Deliver Boc-His(τ-Boc)-OSu as a solution in DMF.
Automated Cycle Steps:
-
Deprotection:
-
Reagent: 50% TFA in DCM
-
Time: 20-30 minutes
-
Washes: DCM, Isopropanol, DMF
-
-
Neutralization:
-
Reagent: 5% DIEA in DMF
-
Time: 2-5 minutes
-
Washes: DMF
-
-
Coupling:
-
Reagent: 2-3 equivalents of Boc-His(τ-Boc)-OSu in DMF.
-
Coupling Time: 60-90 minutes (can be shorter with microwave-assisted synthesizers).[11]
-
Double Coupling: For difficult sequences, a pre-programmed double coupling for the histidine residue can be beneficial.
-
-
Washing:
-
Solvents: DMF, DCM
-
Cycles: Program multiple wash cycles to ensure complete removal of soluble materials.
-
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An approach to the prevention of racemisation in the synthesis of histidine-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a fully automated multichannel peptide synthesizer with integrated TFA cleavage capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cem.de [cem.de]
- 12. chempep.com [chempep.com]
Troubleshooting & Optimization
How to improve the solubility of Boc-his(tau-boc)-osu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-His(tau-Boc)-OSu. Here, you will find detailed information on improving the solubility of this reagent, along with experimental protocols and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine N-hydroxysuccinimide ester, is a protected amino acid derivative. Its primary application is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting groups on the alpha-amino group and the tau-nitrogen of the histidine side chain prevent unwanted side reactions during peptide chain elongation. The OSu (N-hydroxysuccinimide) ester is an activated group that facilitates the coupling reaction to the free amino group of a growing peptide chain.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: The solubility of this compound, a white to off-white solid, can be challenging.[1][2] Like many doubly Boc-protected amino acids, it has poor solubility in water but is soluble in various organic solvents.[2] Based on available data and common practices in peptide synthesis, the following solvents are recommended:
-
High Solubility: Acetone has been reported to dissolve this compound at a concentration of 50 mg/mL.[3]
-
Moderate to Slight Solubility: Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common solvents used for dissolving Boc-protected amino acids during the coupling step in SPPS.[4] N-methylpyrrolidone (NMP) is also a suitable alternative.[4][5]
-
Slight Solubility: It is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Ethyl Acetate.[1][6]
For optimal results, it is recommended to use anhydrous (dry) solvents, especially in the context of peptide synthesis, to prevent hydrolysis of the active ester.
Troubleshooting Guide: Improving Solubility
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps.
Initial Dissolution Steps
-
Solvent Selection: Begin with the recommended solvents for your specific application (typically DMF or DCM for SPPS).
-
Fresh Solvent: Ensure you are using fresh, high-purity, and anhydrous solvents. Impurities or water content can affect solubility and the stability of the reagent.
-
Vortexing: After adding the solvent, vortex the mixture vigorously for 1-2 minutes to aid dissolution.
Advanced Dissolution Techniques
If the compound remains insoluble, the following methods can be applied:
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[3] The ultrasonic waves can help to break up solid aggregates and enhance solvation.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath.[3] Increased temperature often improves the solubility of organic compounds. Avoid excessive heat, as it may lead to degradation of the OSu ester.
Important Note: When preparing stock solutions, it is best to prepare them fresh for each use to avoid potential degradation over time. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Solubility | Remarks |
| Acetone | 50 mg/mL[3] | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][6] | |
| Ethyl Acetate | Slightly Soluble[1][6] | |
| Dimethylformamide (DMF) | Commonly used for dissolution in SPPS coupling steps.[4] | No specific quantitative data available, but widely used in practice. |
| Dichloromethane (DCM) | Commonly used for dissolution in SPPS coupling steps.[4] | No specific quantitative data available, but widely used in practice. |
| N-methylpyrrolidone (NMP) | A common solvent for peptide synthesis.[4][5] | No specific quantitative data available, but a suitable alternative to DMF. |
Experimental Protocols
Protocol 1: Preparation of this compound for a Coupling Reaction in SPPS
This protocol describes the standard procedure for dissolving and using this compound in an automated or manual peptide synthesizer.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Coupling activators (e.g., HBTU, HATU) and a tertiary amine base (e.g., DIPEA)
Procedure:
-
Weighing: In a clean, dry vial, weigh the required amount of this compound. For a standard coupling reaction, typically 2-4 equivalents relative to the resin loading are used.
-
Dissolution: Add the appropriate volume of anhydrous DMF to the vial. The concentration will depend on the synthesizer's protocol, but a common practice is to dissolve the amino acid in a volume sufficient for complete transfer to the reaction vessel.
-
Solubilization Assistance: If the compound does not dissolve readily, vortex the vial for 1-2 minutes. If necessary, place the vial in an ultrasonic bath for 5 minutes.
-
Activation and Coupling: Transfer the dissolved this compound solution to the reaction vessel containing the resin. Add the coupling activators and base as per your established peptide synthesis protocol.
-
Monitoring: Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours). Monitor the completion of the reaction using a qualitative test such as the ninhydrin (Kaiser) test.
Visualizing the Workflow
Experimental Workflow for Peptide Coupling
The following diagram illustrates the key steps in a typical solid-phase peptide synthesis coupling cycle involving the dissolution of this compound.
Caption: Workflow for a peptide coupling cycle using this compound.
Logical Relationship for Improving Solubility
This diagram outlines the decision-making process for troubleshooting solubility issues.
Caption: Decision tree for troubleshooting the solubility of this compound.
References
- 1. Boc-His(1-Boc)-OSu | 25616-02-8 [amp.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. glpbio.com [glpbio.com]
- 4. peptide.com [peptide.com]
- 5. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-His(1-Boc)-OSu | 25616-02-8 [chemicalbook.com]
Technical Support Center: Preventing Racemization of Histidine During Peptide Coupling
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of histidine racemization during peptide coupling reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments related to histidine racemization.
Issue 1: Significant D-histidine detected in the final peptide product after purification.
-
Question: My final peptide product shows a significant level of the D-histidine diastereomer after purification. What are the likely causes and how can I resolve this?
-
Answer: Significant racemization of histidine during peptide coupling is a common challenge. The primary cause is the intramolecular base catalysis by the π-nitrogen of the imidazole side chain, which facilitates the abstraction of the α-proton of the activated amino acid. To address this, consider the following troubleshooting steps:
-
Optimize Your Coupling Reagent and Additives: Carbodiimide reagents like DCC and DIC can lead to higher racemization.[1][2] Using aminium/uronium-based reagents such as HBTU, HATU, or COMU, especially in conjunction with additives like HOBt, HOAt, or OxymaPure, can significantly suppress racemization.[2][3][4][5]
-
Protect the Imidazole Nitrogen: The most effective way to prevent the imidazole ring from acting as an internal base is to use a protecting group on the π-nitrogen. Protecting groups like the methoxybenzyl (MOM) or 4-methoxybenzyloxymethyl (MBom) group have been shown to greatly reduce racemization.[3][6]
-
Control the Reaction Temperature: If you are using microwave-assisted peptide synthesis, high temperatures can increase the rate of racemization. Lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine.[7][8][9]
-
Minimize Pre-activation Time: Prolonged pre-activation of the Fmoc-His(Trt)-OH can increase the risk of racemization.[10] Consider using an in situ activation protocol where the coupling reagent is added to the resin-bound peptide just before the amino acid.
-
Issue 2: Racemization is still observed even with the use of coupling additives.
-
Question: I am using HOBt with my coupling reagent, but I still see a notable amount of D-histidine. Are there more effective additives?
-
Answer: While HOBt is a standard additive for reducing racemization, more effective options are available. Additives like 6-Cl-HOBt and HOAt are more acidic than HOBt and can be more efficient at suppressing racemization.[3] OxymaPure is another excellent and safer alternative to HOBt and its derivatives.[4]
Issue 3: Difficulty in quantifying the extent of histidine racemization.
-
Question: I suspect histidine racemization is occurring, but I'm unsure how to accurately quantify it. What are the recommended analytical methods?
-
Answer: There are two primary methods for quantifying the enantiomeric purity of histidine in your peptide:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method directly separates the enantiomers of histidine after peptide hydrolysis. It is a powerful technique for accurate quantification.
-
Marfey's Method: This involves derivatizing the amino acid enantiomers with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA) after peptide hydrolysis. The resulting diastereomers can then be separated and quantified using standard reverse-phase HPLC.[11][12]
-
Frequently Asked Questions (FAQs)
What is the mechanism of histidine racemization during peptide coupling?
The racemization of histidine during peptide coupling primarily occurs through intramolecular base catalysis. The π-nitrogen of the imidazole side chain of histidine is basic enough to abstract the α-proton from the activated carboxylic acid of the same amino acid. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of L- and D-histidine.[1][13]
Which coupling reagents are best for minimizing histidine racemization?
Aminium/uronium salt-based coupling reagents are generally preferred over carbodiimides for minimizing racemization. Reagents like HATU, HBTU, and COMU, when used with additives like HOAt or OxymaPure, are highly efficient and lead to low levels of racemization.[2][4][5]
How effective are imidazole protecting groups at preventing racemization?
Protecting the π-nitrogen of the imidazole ring is a very effective strategy to prevent racemization. The use of protecting groups like the 4-methoxybenzyloxymethyl (MBom) group can virtually eliminate side-chain-induced racemization.[6]
Can reaction conditions be optimized to reduce racemization?
Yes, optimizing reaction conditions is crucial. Key parameters to consider include:
-
Temperature: Lowering the temperature, especially in microwave-assisted synthesis, can significantly reduce racemization.[7][8][9]
-
Base: In cases with a high risk of racemization, using a weaker base like sym-collidine instead of DIPEA or NMM is recommended.[5]
-
Activation Time: Minimizing the pre-activation time of the histidine residue before adding it to the peptide chain can reduce the opportunity for racemization to occur.[10]
Data Presentation
Table 1: Comparison of Coupling Reagents on Histidine Racemization
| Coupling Reagent/Method | Additive | % D-His (Racemization) | Model Peptide/System | Reference |
| DCC | None | High | N(α)-benzyloxycarbonyl-N(π)-phenacyl-L-histidine | [1] |
| HBTU | HOBt | Low | General Solid-Phase Peptide Synthesis | [2] |
| HATU | HOAt | Very Low | General Solid-Phase Peptide Synthesis | [2] |
| COMU | OxymaPure | Very Low | General Solid-Phase Peptide Synthesis | [4] |
| Microwave Synthesis (80°C) | HCTU/DIPEA | Susceptible to racemization | Model 20mer peptide | [7][8][9] |
| Microwave Synthesis (50°C) | HCTU/DIPEA | Limited racemization | Model 20mer peptide | [7][8][9] |
Table 2: Effectiveness of Imidazole Protecting Groups
| Protecting Group | Position | Effect on Racemization | Reference |
| None | - | Prone to racemization | [1] |
| Methoxybenzyl | π-nitrogen | Greatly reduces racemization | [3] |
| 4-Methoxybenzyloxymethyl (MBom) | π-nitrogen | Effectively suppresses racemization | [6] |
| t-Butoxymethyl (Bum) | π-nitrogen | Eliminates racemization, even in microwave SPPS at high temp. | [6] |
| 1-Adamantyloxymethyl (1-Adom) | π-nitrogen | Suppresses racemization during coupling | [6] |
Experimental Protocols
Protocol 1: Quantification of Histidine Racemization using Marfey's Method
This protocol outlines the steps for derivatizing amino acids from a hydrolyzed peptide with Marfey's reagent (FDAA) for subsequent HPLC analysis.
-
Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube and break the seal.
-
Evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Dissolve the amino acid residue in deionized water.
-
-
Derivatization with Marfey's Reagent:
-
To the amino acid hydrolysate solution, add a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 1 M NaHCO₃ to adjust the pH to approximately 9.
-
Incubate the reaction mixture at 40°C for 1 hour.
-
Stop the reaction by adding 2 M HCl to neutralize the solution.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 340 nm.
-
Analysis: The L-amino acid-FDAA diastereomer will elute earlier than the D-amino acid-FDAA diastereomer. Integrate the peak areas to determine the percentage of the D-enantiomer.
-
Protocol 2: Chiral HPLC Analysis of Histidine Enantiomers
This protocol describes the direct separation of histidine enantiomers from a hydrolyzed peptide using a chiral stationary phase.
-
Peptide Hydrolysis: Follow the same hydrolysis procedure as described in Protocol 1.
-
Chiral HPLC Analysis:
-
Column: A teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.).[14]
-
Mobile Phase: A mixture of 160 mM sodium phosphate buffer at pH 4.5 and ethanol (40:60 v/v).[14]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Analysis: The D- and L-histidine enantiomers will be resolved into two separate peaks. The percentage of each enantiomer can be determined by integrating the respective peak areas.
-
Visualizations
Caption: Mechanism of Histidine Racemization.
Caption: Workflow for Preventing Histidine Racemization.
References
- 1. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MECHANISM OF RACEMISATION OF HISTIDINE DERIVATIVES IN PEPTIDE SYNTHESIS [ouci.dntb.gov.ua]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Use of scavengers during the cleavage of peptides containing histidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the use of scavengers during the cleavage of peptides containing histidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is histidine a problematic residue during TFA cleavage?
A1: The imidazole side chain of histidine is nucleophilic and susceptible to modification by reactive carbocations generated during the trifluoroacetic acid (TFA)-mediated cleavage of protecting groups (e.g., Trityl from Trt-protected histidine) and the resin linker.[1] This can lead to the formation of undesired side products, primarily through alkylation of the imidazole ring, resulting in a heterogeneous final peptide product and reduced yield of the desired peptide.
Q2: What are scavengers and how do they protect histidine during cleavage?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the highly reactive carbocations formed during the removal of acid-labile protecting groups. By reacting with these electrophilic species, scavengers prevent them from modifying sensitive residues like histidine, tryptophan, methionine, and cysteine.
Q3: Which protecting group is recommended for histidine in Fmoc-SPPS to minimize cleavage issues?
A3: The trityl (Trt) group is a commonly used side-chain protecting group for histidine in Fmoc-based solid-phase peptide synthesis (SPPS). While effective during synthesis, its removal with TFA generates stable trityl cations that can re-attach to the histidine imidazole ring or other nucleophilic residues if not properly scavenged.[1] Other protecting groups like Boc can also be used.[1]
Q4: What are the most common scavenger cocktails recommended for peptides containing histidine?
A4: Several scavenger cocktails are recommended for peptides with sensitive residues, including histidine. Two of the most frequently cited are:
-
Reagent K: Composed of TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT). This is a very effective and widely used cocktail for suppressing a variety of side reactions.[2][3]
-
Reagent B: A less odorous alternative consisting of TFA/phenol/triisopropylsilane (TIS)/water. It is particularly effective at scavenging trityl groups.[3]
-
A standard and often sufficient cocktail for many sequences is TFA/TIS/H₂O .
Q5: Can I use a universal scavenger cocktail for all my histidine-containing peptides?
A5: While some cocktails like Reagent K have broad applicability, the optimal choice depends on the entire peptide sequence.[1] The presence of other sensitive residues like Cys, Met, or Trp will influence the ideal scavenger combination. For instance, if your peptide also contains cysteine, a thiol-based scavenger like 1,2-ethanedithiol (EDT) is highly recommended to prevent oxidation and other side reactions.[4]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Unexpected peaks in HPLC/MS (+242 Da, +167 Da, etc.) | Alkylation of the histidine imidazole ring by carbocations (e.g., trityl cation from His(Trt)) generated during cleavage. | Use a scavenger cocktail designed to efficiently trap carbocations. Reagent B (TFA/phenol/TIS/water) is a good starting point due to the effectiveness of TIS as a carbocation scavenger. For complex peptides, the more robust Reagent K (TFA/phenol/water/thioanisole/EDT) is recommended.[2][3] |
| Low yield of the desired peptide | Incomplete cleavage from the resin or re-attachment of the cleaved peptide to the resin. This can also be caused by side-product formation, reducing the amount of the target peptide. | Ensure a sufficient volume of fresh cleavage cocktail is used (approx. 10-15 mL per gram of resin).[3] Extend the cleavage time (up to 4 hours), but monitor for potential degradation of the peptide. If re-attachment is suspected, ensure your scavenger cocktail contains a potent carbocation scavenger like TIS. |
| Broad or tailing peaks in HPLC | A mixture of closely related side-products that are difficult to separate from the main product. This can also indicate incomplete removal of protecting groups. | Optimize the cleavage cocktail and time. A small-scale trial cleavage with analysis by HPLC and MS can help determine the optimal conditions before committing the entire batch. Ensure the cleavage reaction is allowed to proceed for a sufficient duration (typically 2-3 hours). |
| Peptide is insoluble after precipitation | This is a general issue with hydrophobic peptides and not specific to histidine, but can complicate analysis of cleavage efficiency. | After cleavage and TFA evaporation, try precipitating in a larger volume of cold diethyl ether. If insolubility persists, consider dissolving the crude peptide in a small amount of a different solvent (e.g., acetic acid or acetonitrile) before precipitation or proceeding directly to purification. |
| Presence of oxidized species (+16 Da) | While more common for Met and Cys, the cleavage conditions can sometimes lead to oxidation of sensitive residues. | Although not a primary scavenger for histidine, including a reducing agent like 1,2-ethanedithiol (EDT) in your cleavage cocktail (as in Reagent K) can help minimize oxidative side reactions.[2][4] |
Quantitative Data on Scavenger Performance
While direct quantitative data comparing the efficacy of various scavenger cocktails specifically for preventing histidine side reactions is not extensively available in the literature, studies on other sensitive amino acids, such as cysteine, provide valuable insights into scavenger performance. The primary side reaction for both is alkylation by carbocations (e.g., t-butylation). The following table, adapted from a study on cysteine-containing peptides, illustrates the effectiveness of different scavengers in reducing t-butyl adduct formation, a common issue stemming from t-Bu protecting groups.
Table 1: Illustrative Efficacy of Scavengers in Reducing Side Product Formation
| Scavenger Cocktail (TFA/TIS/H₂O/Scavenger at 90:2.5:2.5:5) | Percentage of S-t-butylated Side Product (%) |
| No additional scavenger | 18.6 |
| Dithiothreitol (DTT) | 1.8 |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | 2.1 |
| Thioanisole | 3.5 |
| Dimethyl Sulfide (DMS) | 4.8 |
| m-Cresol | 8.2 |
| Anisole | 10.5 |
| Data is illustrative and based on S-t-butylation of cysteine-containing peptides. The underlying principle of carbocation scavenging is applicable to protecting histidine. |
Table 2: Common Cleavage Cocktails for Histidine-Containing Peptides
| Reagent Name | Composition (v/v or w/v) | Key Scavenger(s) | Primary Application Notes |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | Triisopropylsilane (TIS) | Good for many peptides, effective carbocation scavenger. |
| Reagent B | 88% TFA, 5.8% Phenol, 2% TIS, 4.2% H₂O | TIS, Phenol | Milder, less odorous. Good for scavenging trityl groups.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | Highly effective for complex peptides with multiple sensitive residues (His, Cys, Met, Trp).[2][3] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Histidine-Containing Peptide using TFA/TIS/H₂O
-
Preparation: Ensure the peptide-resin is dry and has had the N-terminal Fmoc group removed.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
TFA Removal: Reduce the volume of the TFA in the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Add the concentrated peptide solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Collection and Washing: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: Cleavage using Reagent K for Complex Peptides
-
Preparation: As in Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare fresh Reagent K by mixing 82.5% TFA, 5% phenol (w/v), 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For 10 mL of cocktail, mix 8.25 mL of TFA, 0.5 g of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of EDT.
-
Cleavage and Isolation: Follow steps 3-9 from Protocol 1. The reaction time may be extended up to 4 hours for peptides with particularly stubborn protecting groups.
Visualizations
Caption: General workflow for cleaving a synthetic peptide from the solid support.
Caption: Scavengers trap reactive cations, preventing histidine side-product formation.
References
- 1. Antioxidative activities of histidine containing caffeic acid-dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic investigation of the enhanced cleavage at histidine in the gas-phase dissociation of protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-His(tau-Boc)-OSu
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting issues related to the incomplete coupling of Boc-His(tau-Boc)-OSu. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Question 1: I am observing a low yield of my desired coupled product. What are the potential causes and how can I improve the coupling efficiency?
Answer:
Incomplete coupling of this compound can stem from several factors, primarily related to steric hindrance, reagent quality, and reaction conditions.
Potential Causes & Solutions:
-
Steric Hindrance: The presence of two bulky Boc protecting groups on the histidine derivative can significantly slow down the reaction rate.[1][2][3] The target amine may also be sterically hindered, further impeding the reaction.[4][5]
-
Solution: Increase the reaction time and/or temperature. Consider using a less hindered protecting group strategy if the synthetic route allows.
-
-
Hydrolysis of the OSu Ester: N-hydroxysuccinimide (NHS) esters are sensitive to moisture and can hydrolyze back to the carboxylic acid, rendering them inactive for coupling.[][7][8][9] This is a common reason for suboptimal conjugation results.[10]
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous solvents and store this compound under an inert atmosphere (e.g., argon or nitrogen).[11] Avoid repeated freeze-thaw cycles of the reagent.[]
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and reactant concentrations can significantly impact coupling efficiency.
-
Solution:
-
Solvent: Use a polar aprotic solvent that effectively dissolves all reactants, such as DMF, NMP, or DMSO.[12][13] For sequences prone to aggregation, solvent mixtures containing DMSO or TFE/DCM may be beneficial.[14][15]
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is typically required to deprotonate the amine component.[16][17] Ensure the correct stoichiometry of the base is used.
-
Concentration: Increasing the concentration of the reactants can favor the desired bimolecular coupling reaction over the unimolecular hydrolysis of the OSu ester.[18]
-
-
-
Impure Reagents: The quality of this compound, the amine substrate, and solvents is critical.
Question 2: How can I monitor the progress of the coupling reaction to determine if it has gone to completion?
Answer:
Monitoring the reaction is crucial for troubleshooting. Several methods can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method to monitor the disappearance of the starting amine and the appearance of the product.[19][20] A co-spot of the starting material and the reaction mixture can help in identifying the unreacted amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the accurate determination of the percentage of starting material consumed and product formed.[21][22]
-
Kaiser Test (for solid-phase synthesis): If the coupling is performed on a solid support, the Kaiser test can be used to detect the presence of unreacted primary amines.[11][23] A positive test (blue color) indicates incomplete coupling, and a second coupling step may be necessary.
Question 3: I am observing side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer:
Several side reactions can occur during peptide coupling, leading to impurities.[24][25][26]
-
Racemization: Histidine is particularly prone to racemization during activation and coupling.[15][27] The unprotected N-pi in the imidazole ring can catalyze this process.[27]
-
Solution: The use of the tau-Boc protecting group is intended to minimize racemization. However, if racemization is still observed, consider the addition of additives like HOBt or performing the reaction at a lower temperature.
-
-
Guanidinylation: If using uronium/aminium-based coupling reagents (though not directly applicable to a pre-activated OSu ester), reaction with the unprotected N-terminal can form a guanidine moiety, terminating the peptide chain.[15]
-
Reaction with Side Chains: If the substrate contains other nucleophilic side chains (e.g., Lys, Tyr, Ser, Thr) that are not adequately protected, the OSu ester can react with them.
-
Solution: Ensure that all other reactive functional groups are appropriately protected with orthogonal protecting groups.[28]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling reactions involving NHS esters? A1: The reaction generally performs well at a pH of 7.2-8.5.[] At lower pH, the amine is protonated and non-nucleophilic. At higher pH, the hydrolysis of the NHS ester is significantly accelerated.[29]
Q2: Can I use a solvent mixture for the coupling reaction? A2: Yes, solvent mixtures can be beneficial, especially for improving the solubility of all reactants or disrupting peptide aggregation.[14][15] Common mixtures include DMF/DCM.[12] Ensure that the chosen solvents are compatible with all reagents and reaction conditions.
Q3: How many equivalents of this compound should I use? A3: It is common to use a slight excess (1.1 to 1.5 equivalents) of the activated amino acid to drive the reaction to completion. For difficult couplings, a larger excess may be required.[30][31]
Q4: What should I do if the Kaiser test is still positive after a coupling reaction in solid-phase synthesis? A4: A positive Kaiser test indicates the presence of unreacted primary amines. You should perform a second coupling (a "double coupling") with a fresh portion of the activated amino acid and coupling reagents.[11]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Equivalents of this compound | 1.1 - 1.5 (or higher for difficult couplings) | To ensure complete consumption of the amine component.[30] |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures can reduce side reactions like racemization.[32] |
| Reaction Time | 1 - 24 hours | Highly dependent on steric hindrance and substrate reactivity.[][32] |
| pH (for aqueous/partially aqueous media) | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability.[][29] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Coupling
-
Dissolve the amine-containing substrate in an anhydrous polar aprotic solvent (e.g., DMF or DCM).[19]
-
Add a non-nucleophilic base (e.g., 1.5-2.0 equivalents of DIEA).
-
In a separate vial, dissolve this compound (1.2 equivalents) in the same anhydrous solvent.
-
Add the solution of this compound to the substrate solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.[19]
-
Upon completion, proceed with the appropriate workup and purification procedures.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate mobile phase (e.g., a mixture of DCM and Methanol).[19]
-
On a silica gel TLC plate, spot the starting amine, a co-spot (starting amine and reaction mixture), and the reaction mixture at different time points.
-
Develop the TLC plate and visualize the spots under UV light or by staining (e.g., with ninhydrin for primary amines).
-
The reaction is complete when the spot corresponding to the starting amine is no longer visible in the reaction mixture lane.
Visualizations
References
- 1. thieme.de [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wpage.unina.it [wpage.unina.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Hydroxysuccinimide active ester [schem.jp]
- 10. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 11. kilobio.com [kilobio.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. bachem.com [bachem.com]
- 18. glenresearch.com [glenresearch.com]
- 19. advion.com [advion.com]
- 20. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 21. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. ias.ac.in [ias.ac.in]
- 24. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 25. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 26. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 27. peptide.com [peptide.com]
- 28. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 29. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 30. peptide.com [peptide.com]
- 31. peptide.com [peptide.com]
- 32. EP2915817A1 - Method for preparing exenatide - Google Patents [patents.google.com]
Stability of Boc-his(tau-boc)-osu in different solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Boc-His(tau-Boc)-OSu.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at temperatures between -15°C and -20°C.[1][2][3][4][5][6] It is crucial to keep the compound in a tightly sealed container to protect it from moisture, which can lead to hydrolysis of the N-hydroxysuccinimide (OSu) ester.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions fresh for immediate use whenever possible due to the reactive nature of the OSu ester. If storage is necessary, dissolve this compound in a dry, high-purity aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). For short-term storage, solutions may be kept at -20°C for up to one month. For longer-term storage, aliquoting the solution into single-use vials and storing at -80°C for up to six months can help preserve its integrity.[1] Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in polar aprotic solvents like DMF and DMSO.[3] It has limited solubility in water and other protic solvents, which should be avoided to prevent hydrolysis of the active ester. When preparing solutions for coupling reactions, ensure the solvent is anhydrous.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway is the hydrolysis of the N-hydroxysuccinimide (OSu) ester, which is highly susceptible to reaction with water. This results in the formation of Boc-His(tau-Boc)-OH and N-hydroxysuccinimide. The Boc protecting groups are generally stable under neutral and basic conditions but can be cleaved by strong acids.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low coupling efficiency in peptide synthesis | Degradation of this compound due to improper storage or handling. | Use a fresh vial of the reagent. Ensure all solvents and reagents used in the coupling reaction are anhydrous. Prepare the this compound solution immediately before use. |
| Presence of moisture in the reaction. | Use anhydrous solvents for all steps. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal reaction pH. | Ensure the reaction pH is maintained in the optimal range for amide bond formation (typically slightly basic, around pH 8-9). | |
| Appearance of unexpected byproducts in mass spectrometry analysis | Hydrolysis of the OSu ester. | An increase in the mass corresponding to Boc-His(tau-Boc)-OH is indicative of hydrolysis. Improve drying of solvents and handling procedures to minimize moisture exposure. |
| Premature cleavage of Boc protecting groups. | This can occur if the reagent is exposed to acidic conditions. Ensure all handling and reaction steps are performed under non-acidic conditions until the intended deprotection step. | |
| Inconsistent results between experiments | Use of aged or improperly stored stock solutions. | Prepare fresh stock solutions for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles. |
| Variability in the purity of the reagent. | Always use high-purity this compound from a reputable supplier. Check the certificate of analysis for the specific lot. |
Stability Data
The following tables provide representative stability data for this compound under various conditions. This data is based on the known chemical properties of N-hydroxysuccinimide esters and Boc-protected amino acids and should be considered as a guideline. Actual stability may vary depending on the specific experimental conditions.
Table 1: Estimated Stability of Solid this compound
| Storage Temperature | Atmosphere | Estimated Purity after 12 Months |
| -20°C | Dry, Inert | >98% |
| 4°C | Dry, Inert | 90-95% |
| Room Temperature (20-25°C) | Dry, Inert | <90% |
| Room Temperature (20-25°C) | Ambient Air (with moisture) | Significant degradation expected |
Table 2: Estimated Stability of this compound in Anhydrous Solvents at Room Temperature (20-25°C)
| Solvent | Estimated Half-life (t½) |
| Anhydrous DMF | 24 - 48 hours |
| Anhydrous DMSO | 24 - 48 hours |
| Anhydrous Acetonitrile | > 48 hours |
Note: The presence of even trace amounts of water will significantly decrease the stability of the OSu ester.
Experimental Protocols
Protocol 1: General Procedure for Handling and Dissolving Solid this compound
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Work in a dry environment, preferably in a glove box or under a stream of inert gas (e.g., argon or nitrogen).
-
Use only anhydrous solvents for dissolution. Solvents should be of high purity and stored over molecular sieves.
-
Calculate the required amount of solvent to achieve the desired concentration.
-
Add the anhydrous solvent to the vial containing the solid this compound.
-
Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Use the solution immediately for the best results.
Protocol 2: Representative Stability Assessment by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the anhydrous solvent of interest (e.g., DMF, DMSO, Acetonitrile).
-
Storage: Aliquot the stock solution into several HPLC vials and store them under the desired temperature conditions (-20°C, 4°C, room temperature).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from storage.
-
HPLC Analysis: Analyze the sample immediately by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Integrate the peak area of the intact this compound and any degradation products (e.g., Boc-His(tau-Boc)-OH). Calculate the percentage of the parent compound remaining at each time point to determine the stability profile.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. glpbio.com [glpbio.com]
- 2. Boc-His(3-Bom)-Osu | 129672-10-2 | Benchchem [benchchem.com]
- 3. Buy Boc-lys(tfa)-osu (EVT-251405) | 34695-46-0 [evitachem.com]
- 4. ≥98.0% (CHN), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. Boc-Gly-OSu = 99.0 T 3392-07-2 [sigmaaldrich.com]
- 6. Boc-OSu = 98.0 CHN 13139-12-3 [sigmaaldrich.com]
Technical Support Center: Purification of Peptides Synthesized with Boc-His(τ-Boc)-OH
This technical support guide provides researchers, scientists, and drug development professionals with detailed purification strategies and troubleshooting advice for peptides synthesized using Nα-Boc-Nτ-Boc-L-histidine.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the second Boc group on the histidine side chain (τ-position)?
The τ-Boc protecting group on the imidazole ring of histidine serves two primary purposes during Boc-based solid-phase peptide synthesis (SPPS). Firstly, it prevents undesirable side reactions at the nucleophilic imidazole nitrogen, such as acylation during coupling steps. Secondly, it helps to minimize the racemization of the histidine residue during activation and coupling, ensuring the stereochemical integrity of the final peptide.
Q2: What are the standard cleavage conditions for a peptide containing Boc-His(τ-Boc)?
Standard cleavage from the resin and deprotection of side chains in Boc-SPPS is achieved using a strong acid, typically anhydrous hydrogen fluoride (HF). However, trifluoroacetic acid (TFA) based cocktails are also widely used, especially with more labile resins. A common issue with Boc-His(τ-Boc) is the potential for incomplete removal of the side-chain Boc group. Therefore, extended cleavage times or optimized cleavage cocktails are often necessary.
Q3: What are the most common side products to expect?
The most prevalent side product is the desired peptide with the τ-Boc group still attached to the histidine side chain. This results in a mass increase of 100.05 Da compared to the fully deprotected peptide. Other potential side products, common to all Boc-SPPS, include peptides with other incompletely removed protecting groups and byproducts from reactions with scavengers. Alkylation of sensitive residues like tryptophan and methionine can also occur if scavengers are not used appropriately.
Q4: What are the recommended starting conditions for HPLC purification?
For the purification of histidine-containing peptides, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique. A C18 column is a good starting point. The mobile phases typically consist of water and acetonitrile, with trifluoroacetic acid (TFA) added as an ion-pairing reagent to improve peak shape and resolution. A gradient elution from a low to a high concentration of acetonitrile is generally effective.
Q5: How can I confirm the complete removal of both Boc groups from the histidine residue?
The most effective method for confirming complete deprotection is mass spectrometry (MS). A high-resolution mass spectrum will clearly distinguish between the fully deprotected peptide and the peptide with a remaining τ-Boc group (a mass difference of +100.05 Da). Tandem mass spectrometry (MS/MS) can further pinpoint the location of the modification on the histidine residue. Analytical HPLC can also be indicative, as the partially protected peptide will likely have a different retention time than the fully deprotected product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| A major peak in the HPLC has a mass of +100 Da compared to the expected product. | Incomplete removal of the τ-Boc group from the histidine side chain. | 1. Re-cleavage: Treat the crude peptide again with the cleavage cocktail for an extended period (e.g., double the initial cleavage time). 2. Optimize Cleavage: For future syntheses, increase the cleavage reaction time or consider a stronger acid cleavage reagent if compatible with your resin and other protecting groups. |
| Multiple peaks are observed in the HPLC with the same mass. | The peptide may exist as different conformers or may have undergone modifications that are not easily detected by mass spectrometry (e.g., isomerization). | 1. Change HPLC Conditions: Alter the mobile phase composition (e.g., use a different ion-pairing reagent like formic acid), change the gradient slope, or try a different column chemistry (e.g., C8 or phenyl). 2. Check for Aspartimide Formation: If your peptide contains aspartic acid, consider the possibility of aspartimide formation, which can lead to multiple peaks. |
| The peptide has poor solubility after cleavage and precipitation. | The peptide sequence may be inherently hydrophobic, or the peptide may be aggregating. | 1. Dissolution in Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with aqueous buffer. 2. Use of Chaotropic Agents: For very difficult sequences, consider dissolving the peptide in solutions containing chaotropic agents like guanidinium hydrochloride or urea, followed by purification on a compatible HPLC system. |
| Mass spectrometry shows unexpected mass additions (other than +100 Da). | This could be due to side reactions during cleavage, such as alkylation of sensitive residues by carbocations generated from protecting groups, or the formation of adducts with scavengers. | 1. Review Scavenger Cocktail: Ensure the appropriate scavengers are being used for the amino acids present in your peptide (e.g., anisole, cresol, thioanisole, or triisopropylsilane).[1] 2. Optimize Scavenger Concentration: Use a sufficient concentration of scavengers in your cleavage cocktail. |
Experimental Protocols
Standard Cleavage Protocol for Peptides with Boc-His(τ-Boc)
This protocol is a general guideline. The optimal conditions may vary depending on the specific peptide sequence and the resin used.
-
Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin thoroughly with DCM to remove any residual solvents from the synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail immediately before use. A recommended general-purpose cocktail is "Reagent K".[1]
-
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
For peptides without other sensitive residues, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) can be used.[2]
-
Use approximately 10-15 mL of cleavage cocktail per gram of resin.[1]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Stir the mixture at room temperature for a minimum of 4 hours. For peptides with Boc-His(τ-Boc), an extended cleavage time of 6-8 hours may be beneficial to ensure complete deprotection.
-
It is advisable to perform a small-scale trial cleavage and analyze the extent of deprotection by LC-MS to determine the optimal cleavage time.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
-
HPLC Purification Protocol
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Filter the solution through a 0.45 µm filter before injecting it onto the HPLC column.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient would be 5-65% B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1 mL/min for an analytical column (4.6 mm ID).
-
Detection: UV detection at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired fully deprotected peptide.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Workflow and Logic Diagrams
Caption: Workflow for the purification of peptides synthesized with Boc-His(τ-Boc)-OSu.
Caption: Troubleshooting logic for the analysis of crude peptides containing histidine.
References
Technical Support Center: Boc-Protected Histidine in Peptide Synthesis
Welcome to the technical support center for the application of Boc-protected histidine in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical amino acid derivative. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides & FAQs
Issue 1: Racemization of Histidine during Coupling
Q1: We are observing significant epimerization of our histidine residue during peptide synthesis. What are the common causes and how can we mitigate this?
A1: Histidine is highly susceptible to racemization during the activation step of peptide coupling.[1][2] This is primarily due to the basicity of the imidazole ring's π-nitrogen, which can abstract the α-proton of the activated amino acid, leading to the formation of an achiral enolate intermediate.[1] The extent of racemization is influenced by the choice of imidazole protecting group, the coupling method, and the reaction conditions.
Key Factors Influencing Racemization:
-
Imidazole Protecting Group: The nature of the side-chain protecting group plays a crucial role. Bulky and electron-withdrawing groups can help suppress racemization.[3]
-
Boc-His(Boc)-OH: The side-chain Boc group is labile under the same acidic conditions used to remove the Nα-Boc group, making it suitable for introducing histidine near the N-terminus or in shorter peptides.[4]
-
Boc-His(Tos)-OH: The Tosyl group offers robust protection but can be prematurely cleaved by reagents like 1-hydroxybenzotriazole (HOBt), which is often used to suppress racemization.[4][5]
-
Boc-His(Dnp)-OH: The 2,4-dinitrophenyl group is very stable but requires a separate deprotection step using a nucleophile like thiophenol before final cleavage.[4][5]
-
Boc-His(Bom)-OH: The benzyloxymethyl group, attached to the τ-nitrogen, is highly effective at suppressing racemization but can be more expensive.[4]
-
Boc-His(Trt)-OH: The Trityl group provides good steric hindrance, reducing the likelihood of side reactions and racemization.[6]
-
-
Coupling Reagents: The choice of coupling reagent significantly impacts the degree of racemization.
-
Reaction Conditions: Prolonged activation times and elevated temperatures can increase the risk of epimerization.[1]
Troubleshooting Workflow for Histidine Racemization
Caption: Troubleshooting workflow for addressing histidine racemization.
Quantitative Data on Racemization:
The extent of racemization can vary significantly based on the protecting group and coupling conditions. The following table summarizes reported racemization levels under specific conditions.
| Nα-Protecting Group | Imidazole Protecting Group | Coupling Method | Solvent | % Racemization (D-isomer) | Reference |
| Z | Z | DCC | CH₂Cl₂ | < 0.1 | [7] |
| Z | Ts | DCC | CH₂Cl₂ | < 0.1 | [7] |
| Boc | Boc | DCC | DMF | < 0.1 | [7] |
| Boc | Bzl | DCC | DMF | ~1.0 | [7] |
| Z | Z | Woodward's Reagent K | CH₃CN | 0.4 | [7] |
| Z | (unprotected) | Azide | ~0.2 | [7] | |
| Fmoc | Trt | DIC/Oxyma (10 min @ 50°C) | 6.8 | [3] | |
| Fmoc | Boc | DIC/Oxyma (10 min @ 50°C) | 0.18 | [3] | |
| Fmoc | Trt | DIC/Oxyma (2 min @ 90°C) | > 16 | [3] | |
| Fmoc | Boc | DIC/Oxyma (2 min @ 90°C) | 0.81 | [3] |
Experimental Protocol: Detection of Histidine Racemization by Amino Acid Analyzer
This protocol is adapted from the method described for analyzing diastereomeric dipeptides.[7]
-
Peptide Hydrolysis:
-
Hydrolyze a sample of the synthesized peptide (containing the His residue) in 6 N HCl at 110°C for 24 hours.
-
-
Sample Preparation:
-
Evaporate the HCl from the hydrolyzed sample.
-
Dissolve the residue in a 0.2 M citrate buffer (pH 2.2).
-
-
Amino Acid Analysis:
-
Inject an aliquot of the prepared sample into an amino acid analyzer.
-
Column: 0.6 x 10 cm
-
Eluent: Standard 0.2 M citrate buffer (pH 4.25)
-
Flow Rate: 60 ml/h
-
Temperature: 55°C
-
-
Data Analysis:
-
Separate and quantify the diastereomeric dipeptides (e.g., L-His-L-Ala vs. D-His-L-Ala) based on their retention times. The percentage of the D-isomer-containing dipeptide corresponds to the extent of racemization.
-
Issue 2: Side Reactions on the Imidazole Ring
Q2: We are observing unexpected modifications on the histidine side chain. What are the likely side reactions and how can they be prevented?
A2: The nucleophilic nature of the unprotected or inadequately protected imidazole ring of histidine makes it susceptible to several side reactions during peptide synthesis.
Common Side Reactions:
-
N-Alkylation: The imidazole nitrogen can be alkylated under certain conditions, such as the Mitsunobu reaction, or by carbocations generated during the deprotection of other side chains.[8][9]
-
N-Acylation: During coupling, the activated carboxyl group of the incoming amino acid can acylate the imidazole nitrogen. This is often a reversible reaction and may not always lead to a final side product.[4]
-
Guanidinylation: In the presence of certain reagents, the imidazole ring can undergo guanidinylation, leading to the formation of an amidino-histidine derivative. This has been observed with carbodiimide coupling agents.
Logical Flow for Preventing Histidine Side Reactions
References
- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 2. peptide.com [peptide.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. peptide.com [peptide.com]
- 5. Boc-His(Tos)-OH | 35899-43-5 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Boc-His(τ-Boc)-OSu vs. Fmoc-His(Trt)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protected amino acid derivatives is paramount to achieving high yield and purity. This guide provides an in-depth, objective comparison of two commonly used histidine derivatives: Boc-His(τ-Boc)-OSu and Fmoc-His(Trt)-OH, supported by experimental data and detailed protocols.
Histidine, with its unique imidazole side chain, presents a significant challenge in solid-phase peptide synthesis (SPPS) due to its propensity for racemization during activation and coupling. The selection of appropriate protecting groups for both the α-amino group (Nα) and the imidazole side chain is critical to mitigate this side reaction and ensure the chiral integrity of the final peptide. This comparison will delve into the performance of a Boc-based, pre-activated histidine derivative versus a standard Fmoc-protected derivative, providing a clear framework for informed decision-making in your research.
At a Glance: Key Differences and Applications
| Feature | Boc-His(τ-Boc)-OSu | Fmoc-His(Trt)-OH |
| Synthesis Strategy | Boc-SPPS | Fmoc-SPPS |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Side-Chain Protection | tert-Butyloxycarbonyl (Boc) at the τ-nitrogen | Trityl (Trt) at the τ-nitrogen |
| Activation | Pre-activated as N-Hydroxysuccinimide (OSu) ester | Requires in-situ activation (e.g., with HBTU, DIC) |
| Deprotection (Nα) | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) |
| Deprotection (Side-Chain) | Acid-labile (e.g., TFA) | Acid-labile (e.g., TFA) |
| Racemization Risk | Generally lower due to electron-withdrawing Boc group | Higher, especially with extended activation times |
Performance Data: Racemization Control
The primary concern when incorporating histidine is the loss of stereochemical purity through racemization. The electron-withdrawing nature of the side-chain protecting group plays a crucial role in suppressing this side reaction. The urethane-based Boc group on the imidazole nitrogen in Boc-His(τ-Boc)-OSu is more effective at reducing the basicity of the nitrogen, thereby minimizing its catalytic effect on α-proton abstraction, which is the key step in racemization.[1]
Experimental data comparing the formation of the undesirable D-isomer of histidine using different protection strategies highlights this difference. The following table summarizes the percentage of D-isomer formation during the synthesis of the peptide Liraglutide under various coupling conditions.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 10 min at 50°C | 6.8% |
| Fmoc-His(Boc)-OH | 10 min at 50°C | 0.18% |
| Fmoc-His(Trt)-OH | 2 min at 90°C (Microwave) | >16% |
| Fmoc-His(Boc)-OH | 2 min at 90°C (Microwave) | 0.81% |
*Fmoc-His(Boc)-OH is used here as a proxy for the side-chain protection strategy of Boc-His(τ-Boc)-OSu, demonstrating the superior performance of the Boc side-chain protection in minimizing racemization.[1]
Experimental Protocols
Protocol 1: Coupling of Boc-His(τ-Boc)-OSu in Boc-SPPS
This protocol outlines the manual coupling of the pre-activated Boc-His(τ-Boc)-OSu onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
- Swell the peptide-resin (1 equivalent) in dichloromethane (DCM) for 30 minutes.
- Wash the resin with DCM (3 x 10 mL/g resin).
2. Nα-Boc Deprotection:
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL/g resin) for 2 minutes.
- Drain the solution and treat with 50% TFA in DCM for 20-30 minutes.
- Wash the resin with DCM (3 x 10 mL/g resin), isopropanol (IPA) (2 x 10 mL/g resin), and DCM (3 x 10 mL/g resin).[2]
3. Neutralization:
- Treat the resin with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DCM (2 x 10 mL/g resin) for 2 minutes each.
- Wash the resin with DCM (5 x 10 mL/g resin).
- Perform a qualitative ninhydrin test to confirm the presence of free amine.
4. Coupling:
- Dissolve Boc-His(τ-Boc)-OSu (2-3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).
- Add the dissolved amino acid to the resin.
- Add 1 equivalent of a non-nucleophilic base such as DIPEA.
- Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative ninhydrin test is obtained.
- Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
5. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Coupling of Fmoc-His(Trt)-OH in Fmoc-SPPS
This protocol describes the in-situ activation and coupling of Fmoc-His(Trt)-OH using HBTU/DIPEA.
1. Resin Preparation:
- Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.
2. Nα-Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF (10 mL/g resin) for 5 minutes.
- Drain and repeat the treatment for 15 minutes.
- Wash the resin with DMF (5 x 10 mL/g resin).
3. Coupling:
- In a separate vessel, pre-activate Fmoc-His(Trt)-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-5 minutes.
- Add DIPEA (6 equivalents) to the activation mixture.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the coupling progress with a ninhydrin test.
- Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
4. Capping (Optional):
- Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) to block unreacted amines.
Visualizing the Synthesis Workflow
The choice between Boc and Fmoc chemistry dictates the overall workflow of solid-phase peptide synthesis. The following diagrams illustrate the cyclical nature of each strategy.
Caption: Boc-SPPS workflow for peptide elongation.
Caption: Fmoc-SPPS workflow for peptide elongation.
Impact on Biological Studies: A Signaling Pathway Perspective
The stereochemical integrity of a peptide is crucial for its biological activity. Racemization of a single amino acid residue can drastically alter the peptide's conformation and its ability to bind to its target receptor. For instance, in the study of G-protein coupled receptor (GPCR) signaling, the precise sequence and chirality of peptide ligands are essential for specific receptor activation.
Histidine residues often play a critical role in the binding and activation of GPCRs, such as the Gonadotropin-Releasing Hormone (GnRH) receptor.[3] The imidazole side chain can participate in hydrogen bonding and salt bridge interactions within the receptor's binding pocket. The presence of the D-histidine epimer due to racemization would disrupt these interactions, leading to a loss of biological activity and potentially misleading experimental results. Therefore, minimizing racemization by using derivatives like Boc-His(τ-Boc)-OSu is highly advantageous when synthesizing peptides for such sensitive biological assays.
Caption: Impact of histidine protection on GPCR signaling studies.
Conclusion
Both Boc-His(τ-Boc)-OSu and Fmoc-His(Trt)-OH are valuable reagents in peptide synthesis. However, for applications where the chiral purity of histidine is critical, the evidence strongly suggests that the use of a Boc-protected imidazole side chain, as in Boc-His(τ-Boc)-OSu, offers superior protection against racemization. The pre-activated OSu ester form of this reagent also simplifies the coupling step in Boc-SPPS.
Fmoc-His(Trt)-OH remains a widely used and effective reagent, particularly in the context of the popular Fmoc-SPPS strategy. However, researchers must be mindful of the increased risk of racemization, especially when employing longer activation times or elevated temperatures. Careful optimization of coupling conditions is essential to minimize the formation of diastereomeric impurities when using this derivative.
Ultimately, the choice between these two reagents will depend on the specific requirements of the peptide being synthesized, the overall synthetic strategy (Boc vs. Fmoc), and the level of stereochemical purity demanded by the final application. For the synthesis of therapeutic peptides or ligands for sensitive biological assays, the investment in a reagent that minimizes racemization, such as Boc-His(τ-Boc)-OSu, can be highly beneficial.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. chempep.com [chempep.com]
- 3. Histidine(7.36(305)) in the conserved peptide receptor activation domain of the gonadotropin releasing hormone receptor couples peptide binding and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Boc and Fmoc solid-phase peptide synthesis strategies
A Comprehensive Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that impacts peptide yield, purity, and the feasibility of synthesizing complex sequences. This guide provides an objective comparison of these two predominant strategies, supported by experimental data and detailed protocols, to aid in selecting the optimal method for your research needs.
Introduction to Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[1][2] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[3] The peptide chain is elongated in a stepwise manner through cycles of Nα-amino group deprotection and coupling of the next protected amino acid.[1][3] The success of SPPS hinges on the use of protecting groups for the Nα-amino group and reactive amino acid side chains to prevent unwanted side reactions.[4]
The two most widely used Nα-protecting groups define the two major SPPS strategies: Boc, which is acid-labile, and Fmoc, which is base-labile.[3][5] The choice between these strategies dictates the chemistry used for deprotection, cleavage from the resin, and the selection of orthogonal side-chain protecting groups.
Boc Solid-Phase Peptide Synthesis Strategy
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the classical approach to SPPS.[2] It utilizes the acid-labile Boc group for temporary Nα-protection and typically employs benzyl-based groups for the "permanent" protection of amino acid side chains.[1]
Core Principles and Chemistry
In the Boc strategy, the Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[6] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
This reliance on differential acid lability for deprotection and cleavage means the Boc/Bzl protection scheme is not truly orthogonal but rather "quasi-orthogonal".[3] The repetitive acid treatments for Boc removal can lead to gradual cleavage of some side-chain protecting groups and the peptide-resin linkage, potentially reducing the overall yield.[7]
Advantages and Disadvantages of Boc SPPS
| Advantages | Disadvantages |
| Reduced Aggregation: The protonation of the N-terminus after TFA deprotection can disrupt interchain hydrogen bonding, mitigating aggregation issues, especially in hydrophobic sequences. | Harsh Cleavage Conditions: The use of strong, hazardous acids like HF for final cleavage requires specialized, corrosion-resistant equipment.[5] |
| Higher Purity for Hydrophobic Peptides: Due to reduced aggregation, Boc chemistry can sometimes yield purer products for difficult, hydrophobic sequences. | Side-Chain Protection Instability: Repetitive acid exposure can prematurely remove some side-chain protecting groups, leading to side reactions.[7] |
| Lower Cost of Some Reagents: Boc-protected amino acids can be less expensive than their Fmoc counterparts. | Limited Compatibility: The harsh final cleavage conditions are incompatible with many post-translational modifications (PTMs) like glycosylation and phosphorylation.[7] |
Experimental Workflow for Boc SPPS
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
Fmoc Solid-Phase Peptide Synthesis Strategy
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy was developed later and has become the more dominant method for SPPS in many applications.[7] It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[3]
Core Principles and Chemistry
In the Fmoc strategy, the Nα-Fmoc group is removed at each cycle using a secondary amine base, typically 20-50% piperidine in dimethylformamide (DMF).[8] The final cleavage of the peptide from the resin and the removal of the acid-labile side-chain protecting groups are performed simultaneously using a strong acid, most commonly TFA.[5]
This use of a base for deprotection and an acid for cleavage makes the Fmoc/tBu protection scheme truly orthogonal.[3] The conditions for removing the temporary Nα-protecting group do not affect the permanent side-chain protecting groups or the resin linkage, and vice-versa.[5]
Advantages and Disadvantages of Fmoc SPPS
| Advantages | Disadvantages |
| Orthogonal Protection Scheme: The distinct chemistries for deprotection and cleavage prevent premature loss of side-chain protecting groups.[5][7] | Aggregation Issues: The uncharged N-terminus after deprotection can promote interchain hydrogen bonding and aggregation, especially in longer or hydrophobic peptides. |
| Milder Cleavage Conditions: Final cleavage with TFA is less harsh and does not require specialized equipment.[5] | Side Reactions with Base: The use of piperidine can lead to side reactions such as diketopiperazine formation at the dipeptide stage and aspartimide formation.[7][8] |
| Compatibility with PTMs: The milder conditions are compatible with the synthesis of peptides containing sensitive modifications like phosphorylation and glycosylation.[7] | Cost: Fmoc-protected amino acids and some reagents can be more expensive. |
| Real-time Monitoring: The cleavage of the Fmoc group releases a chromophore (dibenzofulvene-piperidine adduct) that can be quantified by UV spectroscopy to monitor the progress of the synthesis.[9][10] | Premature Fmoc Cleavage: The Fmoc group can be prematurely cleaved by the free amino group of the incoming amino acid during slow coupling reactions.[8] |
Experimental Workflow for Fmoc SPPS
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
Quantitative Performance Comparison
The yield and purity of synthetic peptides are influenced by the chosen strategy, the peptide sequence, and the specific protocols employed. The following table summarizes representative data from comparative studies.
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| VQAAIDYING (ACP 65-74) | Fmoc (HCTU activator) | 83.6 | Not Reported | [11] |
| VQAAIDYING (ACP 65-74) | Fmoc (HATU activator) | 83.1 | Not Reported | [11] |
| H-CYIQNCPLG-NH2 (Linear Oxytocin) | Fmoc (COMU activator) | 77.7 | Not Reported | [11] |
| H-CYIQNCPLG-NH2 (Linear Oxytocin) | Fmoc (HCTU activator) | 74.3 | Not Reported | [11] |
| Angiotensin III | Boc (on photolabile resin) | >95 | 90 | [12] |
| NY-ESO-1 (39-68) α-thiolester | Boc | High | Good | [4] |
| NY-ESO-1 (39-68) α-thiolester | Fmoc | High | Lower than Boc | [4] |
Note: Direct, side-by-side comparisons of overall yield for the same peptide synthesized by both methods are scarce in the literature. Purity is often reported for the crude product before purification.
Common Side Reactions and Mitigation
| Side Reaction | Description | Predominant Strategy | Mitigation Strategies |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin, leading to cleavage from the resin and chain termination.[8] | Fmoc | Use 2-chlorotrityl chloride resin for sequences with C-terminal Proline or Glycine. Couple the first two amino acids as a dipeptide.[8] |
| Aspartimide Formation | Cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-aspartyl peptides and piperidide adducts.[7] | Fmoc | Use of protecting groups for the Asp side chain that sterically hinder cyclization (e.g., OMpe, OMe). Addition of HOBt to the piperidine deprotection solution.[13] |
| Racemization | Epimerization, especially of C-terminal cysteine residues, can occur during base-catalyzed deprotection.[7] | Fmoc | Use of sterically hindered S-protecting groups like MBom for Cysteine. Careful control of base exposure time.[7] |
| Alkylation of Sensitive Residues | Reactive carbocations generated during acid deprotection/cleavage can alkylate nucleophilic side chains (Trp, Met, Cys, Tyr).[1] | Both (more severe in Boc) | Addition of "scavengers" to the cleavage cocktail (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT), thioanisole).[14] |
| Premature Side-Chain Deprotection | Repetitive acid treatment can cleave acid-labile side-chain protecting groups.[7] | Boc | Use of more acid-stable protecting groups or resins (e.g., PAM resin instead of Merrifield resin).[6] |
Experimental Protocols
General Protocol for Boc SPPS
This protocol is a generalized procedure for manual Boc SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.
-
First Amino Acid Coupling (for Merrifield Resin):
-
Dissolve the cesium salt of the first Boc-protected amino acid in DMF.
-
Add the solution to the swelled resin and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
-
-
Deprotection:
-
Neutralization:
-
Coupling:
-
Dissolve the next Boc-protected amino acid (3 equivalents) and an activating agent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (6 equivalents) and allow the reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid.
-
Final Cleavage and Deprotection (HF Cleavage):
-
Dry the peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole).
-
Condense liquid HF into the reaction vessel and stir at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Precipitate the peptide with cold diethyl ether, wash, and dry.
-
General Protocol for Fmoc SPPS
This protocol is a generalized procedure for manual Fmoc SPPS.[15]
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.
-
First Amino Acid Loading (for Wang Resin):
-
Dissolve the Fmoc-protected amino acid (2-4 equivalents) in DCM/DMF.
-
Add a coupling reagent (e.g., DIC) and a catalyst (e.g., DMAP).
-
Add the solution to the resin and react for 2-4 hours.
-
Wash the resin with DCM and DMF.
-
-
Deprotection:
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HCTU) and a base (e.g., DIEA or collidine) in DMF for 1-5 minutes.[15]
-
Add the activated amino acid solution to the resin and react for 30-60 minutes.
-
Monitor the reaction with the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat the deprotection and coupling cycle for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically containing TFA and scavengers. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[14]
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Conclusion
The choice between Boc and Fmoc SPPS is multifaceted and depends on the specific peptide sequence, the desired scale of synthesis, the presence of post-translational modifications, and the available laboratory equipment.
-
Fmoc SPPS is generally the preferred method due to its milder cleavage conditions, orthogonal protection scheme, and compatibility with a wide range of sensitive moieties. Its amenability to automation and real-time monitoring has made it the workhorse of modern peptide synthesis.[5]
-
Boc SPPS , while requiring more hazardous reagents and specialized equipment, remains a valuable strategy, particularly for the synthesis of long, hydrophobic peptides prone to aggregation, where it can offer superior yields and purity.
By carefully considering the advantages, disadvantages, and potential side reactions of each strategy, researchers can make an informed decision to optimize the synthesis of their target peptides for successful research and development outcomes.
References
- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. iris-biotech.de [iris-biotech.de]
- 4. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
- 10. iris-biotech.de [iris-biotech.de]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. chem.uci.edu [chem.uci.edu]
The Strategic Advantage of Boc-His(tau-Boc)-OSu in Peptide Synthesis: A Comparative Guide
In the intricate world of peptide synthesis, the incorporation of histidine presents a significant challenge due to the high propensity of its imidazole side chain to cause racemization and other side reactions. The choice of protecting group for the histidine residue is therefore a critical determinant of the final peptide's purity and biological activity. This guide provides a comprehensive comparison of Boc-His(tau-Boc)-OSu with other commonly used protected histidine derivatives in Boc-chemistry solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.
Unveiling the Superiority of tau-Protection
The imidazole ring of histidine possesses two nitrogen atoms, designated as pi (π) and tau (τ). The basicity of the π-nitrogen is a primary culprit in catalyzing the abstraction of the alpha-proton of the activated carboxyl group during coupling, leading to racemization.[1] Protecting the π-nitrogen is therefore a key strategy to suppress this undesirable side reaction. This compound, with a tert-butyloxycarbonyl (Boc) group on the τ-nitrogen, effectively shields the π-nitrogen, thereby minimizing racemization and preserving the stereochemical integrity of the histidine residue.
Quantitative Performance Comparison
The selection of a protected histidine derivative significantly impacts coupling efficiency, the extent of racemization, and the formation of side-products. The following table summarizes the comparative performance of this compound against other widely used alternatives.
| Protected Histidine Derivative | Coupling Efficiency (%) | Racemization (%) | Major Side-Products | Cleavage Conditions |
| This compound | >99% | <0.5% | Minimal | Standard TFA cleavage[2] |
| Boc-His(π-Boc)-OH | >99% | <1% | Minimal | Standard TFA cleavage |
| Boc-His(Tos)-OH | ~98% | 2-5% | Tosyl group migration, premature deprotection by HOBt[3] | HF or strong acid; sensitive to HOBt[4] |
| Boc-His(Dnp)-OH | ~99% | 1-3% | Dnp-adducts, requires specific deprotection step[5] | Thiophenol treatment prior to final cleavage[2] |
| Boc-His(Trt)-OH | 95-98% | 5-15% | Trityl group reattachment | Mild acid, TFA[6] |
Note: The data presented are representative values compiled from various sources and may vary depending on the specific peptide sequence, coupling conditions, and analytical methods used.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful peptide synthesis. The following sections provide methodologies for the coupling of protected histidine derivatives and the subsequent analysis of the synthesized peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual Boc-SPPS of a model peptide containing a histidine residue.
1. Resin Preparation:
- Swell Merrifield resin (1 g, 1 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour.
- Wash the resin with DCM (3 x 10 mL).
2. First Amino Acid Coupling:
- Couple the first Boc-protected amino acid (e.g., Boc-Gly-OH, 3 eq) to the resin using a standard coupling procedure (e.g., DCC/HOBt).
3. Chain Elongation (General Cycle):
- Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min) to remove the Boc group.
- Washes: Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).
- Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 min).
- Washes: Wash the resin with DCM (3 x 10 mL).
- Coupling: Couple the next Boc-protected amino acid (3 eq) using a suitable coupling reagent (e.g., HBTU/DIEA in N,N-dimethylformamide (DMF)). Monitor the coupling reaction using the Kaiser test.
4. Histidine Coupling with this compound:
- Following the deprotection and neutralization steps, dissolve this compound (2 eq) and HOBt (2 eq) in DMF.
- Add the solution to the resin and agitate for 2-4 hours. The use of the OSu active ester simplifies the coupling and often does not require an additional coupling reagent.
- Monitor the reaction to completion using the Kaiser test.
5. Final Deprotection and Cleavage:
- After the final amino acid coupling, wash the resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail appropriate for the peptide sequence and other protecting groups. A standard cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature.[7]
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
Protocol 2: Analysis of Peptide Purity and Racemization by HPLC
1. Sample Preparation:
- Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.
2. HPLC Conditions for Purity Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 30 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV at 214 nm and 280 nm.
3. Chiral HPLC for Racemization Analysis:
- Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours.
- Analyze the amino acid hydrolysate on a chiral HPLC column (e.g., Cinchona-derived zwitterionic chiral column) using an isocratic mobile phase of methanol/water with a low percentage of an acidic modifier.[8]
- Alternatively, derivatize the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) and separate the diastereomers on a standard C18 column.
- Quantify the D-histidine content by integrating the peak areas.[3][9]
Protocol 3: Peptide Characterization by Mass Spectrometry
1. Sample Preparation:
- Prepare a 1 mg/mL solution of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
2. Mass Spectrometry Analysis:
- Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the peptide.
- Perform tandem mass spectrometry (MS/MS) to sequence the peptide and confirm the absence of side-products. The fragmentation pattern can provide information about the integrity of the histidine residue.[10]
Visualizing the Process: Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams generated using Graphviz illustrate key processes.
References
- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 2. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 4. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 5. chempep.com [chempep.com]
- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 7. peptide.com [peptide.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PolyU Electronic Theses: Mass spectrometry of peptides and proteins : fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins [theses.lib.polyu.edu.hk]
A Comparative Guide to Side-Chain Protecting Groups for Histidine in Boc SPPS
The synthesis of peptides containing histidine presents unique challenges, primarily due to the imidazole side chain's propensity to cause racemization and engage in side reactions during peptide coupling. In tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the selection of an appropriate side-chain protecting group for histidine is critical to mitigate these issues and ensure the synthesis of a high-purity final product. This guide provides a comparative overview of common and alternative protecting groups for Boc-His-OH, supported by available experimental data and detailed protocols to aid researchers in their selection process.
Performance Comparison of Histidine Protecting Groups
The choice of a histidine side-chain protecting group in Boc-SPPS involves a trade-off between racemization suppression, stability during synthesis, and the conditions required for its removal. The following table summarizes the performance of four commonly used protecting groups: tert-butyloxycarbonyl (Boc), tosyl (Tos), 2,4-dinitrophenyl (Dnp), and benzyloxymethyl (Bom).
| Protecting Group | Structure | Racemization Suppression | Key Advantages | Key Disadvantages |
| Boc | -(C=O)O-t-Bu | Low | Commercially available. | Labile under Nα-Boc deprotection conditions, leading to an unprotected imidazole side chain in subsequent steps.[1] |
| Tos | -SO₂-C₆H₄-CH₃ | Moderate | Stable to TFA; can be cleaved during final HF cleavage. | Can be prematurely cleaved by HOBt, which is often used in coupling reactions.[1] Can lead to some racemization. |
| Dnp | -C₆H₃(NO₂)₂ | High | Stable to strong acids like HF and TFA.[2] | Requires a separate thiolysis step for removal before final cleavage. Dnp-containing byproducts are colored, which can complicate purification.[2] |
| Bom | -CH₂-O-CH₂-C₆H₅ | Very High | Excellent suppression of racemization.[1] | Higher cost and more complex to synthesize compared to other protecting groups.[1] |
Quantitative Data on Racemization:
Direct comparative studies providing racemization levels for all four protecting groups under identical conditions are scarce in the available literature. However, some studies provide valuable data points:
| Protecting Group Derivative | Coupling Conditions | Racemization Level (% Epimer) | Reference |
| Boc-His(Tos)-OH | BOP reagent, 3 equiv. DIEA | Low (not quantified) | [3] |
| Boc-His(Tos)-OH | BOP reagent, 9 equiv. DIEA | ~3% | [3] |
Logical Relationship of Histidine Protecting Groups in Boc-SPPS
The selection of a protecting group is a critical decision point in the workflow of Boc-SPPS for histidine-containing peptides, influencing both the synthetic strategy and the final purification process.
References
A Head-to-Head Battle of Histidine Protection: Boc-His(Tos)-OSu vs. Boc-His(τ-Boc)-OSu in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the choice of protecting groups for reactive amino acid side chains is a critical determinant of success. For histidine, an amino acid notorious for its propensity to racemize and induce side reactions, the selection of an appropriate imidazole protecting group is paramount. This guide provides an in-depth comparison of two commonly employed activated histidine derivatives in Boc-based SPPS: Boc-His(Tos)-OSu and Boc-His(τ-Boc)-OSu . We will delve into their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Chemical Structures at a Glance
The fundamental difference between these two reagents lies in the nature of the protecting group on the imidazole ring of the histidine side chain.
In Boc-His(Tos)-OSu , the imidazole nitrogen is protected by a tosyl (Tos) group, an electron-withdrawing group that reduces the basicity of the imidazole ring. In Boc-His(τ-Boc)-OSu , also known as Boc-His(1-Boc)-OSu, the tau (τ) nitrogen of the imidazole is protected by another tert-butyloxycarbonyl (Boc) group.
Performance Comparison: A Data-Driven Analysis
The choice between these two derivatives hinges on a trade-off between stability, suppression of side reactions, and compatibility with the overall synthesis strategy.
| Parameter | Boc-His(Tos)-OSu | Boc-His(τ-Boc)-OSu | Rationale & References |
| Racemization Suppression | Good | Potentially Excellent, but with a major caveat | Histidine is highly prone to racemization due to the π-nitrogen of the imidazole acting as an intramolecular base. The electron-withdrawing tosyl group effectively reduces this basicity, thus suppressing racemization.[1] The Boc group on the imidazole is also effective at preventing racemization. However, its lability to TFA during Nα-Boc deprotection is a significant drawback in standard Boc-SPPS protocols.[2] |
| Key Side Reactions | - Tosyl group can be cleaved by HOBt.- Potential for glycine insertion upon deprotection. | - Imidazole Boc group is labile to TFA used for Nα-Boc deprotection. | The Tos group's lability in the presence of 1-hydroxybenzotriazole (HOBt), a common coupling additive, can lead to in-situ deprotection and subsequent side reactions.[1][2] For Boc-His(Boc)-OH, the primary issue is the premature removal of the side-chain Boc group during the repeated TFA treatment steps for Nα-Boc removal, making it unsuitable for the synthesis of longer peptides.[2] |
| Coupling Efficiency | High | High | Both are activated OSu esters, which generally exhibit high reactivity for efficient amide bond formation. Coupling efficiency for histidine derivatives can be influenced by the choice of coupling reagents.[3] |
| Stability | Stable to TFA | Labile to TFA | The Tos group is stable to the trifluoroacetic acid (TFA) used for the removal of the Nα-Boc group in each cycle of the synthesis.[1] The imidazole Boc group, however, is not stable under these conditions.[2] |
| Final Deprotection | Requires strong acid (e.g., HF, TFMSA) | Requires strong acid (e.g., HF, TFMSA) | Both the Tos and Boc groups on the imidazole, along with other benzyl-based side-chain protecting groups and cleavage from the resin, are typically removed in a single step using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4] |
| Recommended Application | General Boc-SPPS, especially for longer peptides. | Limited to the synthesis of short peptides or for introducing histidine near the N-terminus. | Due to the stability of the Tos group throughout the synthesis cycles, Boc-His(Tos)-OSu is a more robust choice for general Boc-SPPS. The lability of the imidazole Boc group in Boc-His(τ-Boc)-OSu restricts its use to scenarios where it will not be exposed to multiple TFA deprotection steps.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of these reagents in SPPS.
Experimental Workflow for Peptide Coupling
Protocol 1: Coupling with Boc-His(Tos)-OSu using DIC/DMF
-
Resin Preparation: Swell the peptide-resin with a free N-terminal amine in N,N-dimethylformamide (DMF).
-
Coupling Solution Preparation: Dissolve 3 equivalents of Boc-His(Tos)-OSu in DMF.
-
Coupling Reaction: Add the coupling solution to the resin, followed by 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) and 3 equivalents of N,N-diisopropylethylamine (DIPEA). Note: Avoid the use of HOBt as it can cleave the Tos group.
-
Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF, dichloromethane (DCM), and isopropanol (IPA).
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.
-
Resin Preparation: Dry the fully synthesized peptide-resin under high vacuum.
-
Scavenger Addition: Place the dried peptide-resin in a Kel-F reaction vessel. Add a scavenger mixture (e.g., p-cresol and p-thiocresol) to trap reactive carbocations generated during cleavage. To prevent modification of tryptophan by the cleaved tosyl group, thioanisole can be included.[2]
-
HF Cleavage: Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Purification: Collect the peptide by filtration or centrifugation, wash with cold ether, and then purify using reverse-phase HPLC.
Signaling Pathways and Logical Relationships
The critical side reaction of histidine racemization during peptide synthesis can be visualized as follows:
Conclusion and Recommendations
Both Boc-His(Tos)-OSu and Boc-His(τ-Boc)-OSu are valuable reagents for introducing histidine into peptides using Boc-SPPS. However, their applications are distinct.
Boc-His(Tos)-OSu is the more robust and generally applicable choice for the synthesis of peptides of varying lengths. Its tosyl protecting group is stable to the repetitive TFA treatments required for Nα-Boc deprotection, providing reliable protection against racemization and side reactions throughout the synthesis. Care must be taken to select coupling conditions that do not prematurely cleave the tosyl group, such as avoiding HOBt.
Boc-His(τ-Boc)-OSu , while potentially offering excellent protection, is severely limited by the lability of the imidazole Boc group to TFA. This makes it unsuitable for standard multi-cycle Boc-SPPS. Its use should be restricted to the synthesis of dipeptides or the introduction of a histidine residue at or very near the N-terminus of a peptide, where it will undergo minimal exposure to TFA.
For researchers engaged in the development of complex peptide therapeutics, the stability and reliability of Boc-His(Tos)-OSu make it the superior choice for ensuring the stereochemical integrity and purity of the final product.
References
- 1. Boc-His(Tos)-OH | 35899-43-5 | Benchchem [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Analysis of Peptides Containing Boc-Protected Histidine
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and characterization, this guide offers an objective comparison of spectroscopic techniques for analyzing peptides containing Boc-protected histidine. We present supporting experimental data, detailed protocols, and a comparative look at alternative histidine-protecting groups.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, favored for its stability under a range of conditions and its straightforward removal. However, the unique properties of the histidine side chain's imidazole ring present specific challenges and considerations during spectroscopic analysis. Understanding these nuances is critical for accurate peptide characterization, purity assessment, and conformational analysis. This guide delves into the four primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy—to elucidate the spectroscopic signature of Boc-protected histidine in peptides and compare it with other common protecting groups.
Comparative Spectroscopic Data
The choice of protecting group for the histidine side chain can subtly influence the spectroscopic properties of a peptide. The following tables summarize key quantitative data from NMR, MS, CD, and FTIR analyses, comparing Boc-protected histidine with other frequently used protecting groups such as Trityl (Trt).
Table 1: ¹H NMR Chemical Shifts (δ) of Histidine Side Chain Protons in a Model Peptide
| Protecting Group | Imidazole C2-H (ppm) | Imidazole C4-H (ppm) | Notes |
| Boc | 7.8 - 8.6 | 7.0 - 7.4 | Chemical shifts are sensitive to the protonation state of the unprotected δ-nitrogen[1]. |
| Trityl (Trt) | 7.5 - 8.2 | 6.8 - 7.2 | The bulky Trityl group can cause slight upfield shifts compared to Boc. |
| Unprotected | 8.6 (protonated) - 7.8 (neutral) | 7.4 (protonated) - 7.0 (neutral) | Serves as a baseline for comparison[1]. |
Table 2: Mass Spectrometry Fragmentation Patterns of a Model Peptide Containing Protected Histidine
| Protecting Group | Primary Fragmentation Pathway | Characteristic Fragment Ions (m/z) | Notes |
| Boc | Loss of the Boc group | [M+H - 100]⁺, [M+H - 56]⁺ (loss of isobutylene) | The Boc group is known to be labile in the gas phase and can be lost during ESI-MS analysis[2][3]. |
| Trityl (Trt) | Stable under typical ESI conditions | [M+H]⁺ | The Trityl group is generally more stable during ionization compared to Boc. |
| Fmoc | Loss of the Fmoc group | [M+H - 222]⁺ | The Fmoc group exhibits characteristic fragmentation patterns[4]. |
Table 3: Circular Dichroism (CD) Secondary Structure Analysis of a Helical Model Peptide
| Protecting Group on Histidine | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Predominant Secondary Structure | Notes |
| Boc | -15,000 to -25,000 | α-helix | The presence of the Boc group generally does not significantly perturb the overall secondary structure. |
| Trityl (Trt) | -14,000 to -24,000 | α-helix | Similar helical content to the Boc-protected peptide, suggesting minimal structural disruption by the Trt group. |
| Unprotected | -16,000 to -26,000 | α-helix | Provides a baseline for the inherent helicity of the peptide sequence. |
Table 4: FTIR Amide I Band Frequencies for a Model Peptide in Solution
| Protecting Group on Histidine | Amide I Band Position (cm⁻¹) | Corresponding Secondary Structure | Notes |
| Boc | ~1655 | α-helix | The Amide I band position is primarily influenced by the peptide backbone conformation. |
| Trityl (Trt) | ~1655 | α-helix | The protecting group has a minimal effect on the Amide I band position. |
| Unprotected | ~1654 | α-helix | The unprotected peptide shows a similar Amide I band position. |
Experimental Protocols and Workflows
Detailed and consistent experimental protocols are paramount for obtaining reproducible and comparable spectroscopic data. Below are standardized methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of individual atoms within the peptide and to elucidate its three-dimensional structure.
Experimental Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 500 µL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN). For aqueous solutions, add 5-10% D₂O for the lock signal. Adjust the pH to the desired value (typically between 4 and 7) using dilute DCl or NaOD[5]. The final peptide concentration should be in the range of 0.1-5 mM[6].
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Data Acquisition: Record one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra at a constant temperature (e.g., 298 K).
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the chemical shifts to a suitable internal standard (e.g., DSS or TSP for aqueous samples). Analyze the spectra to assign proton resonances and identify through-bond and through-space correlations to determine the peptide's structure and the influence of the protecting group on the chemical shifts of nearby residues.
References
- 1. scholarship.haverford.edu [scholarship.haverford.edu]
- 2. cpcscientific.com [cpcscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Peptide NMR Spectroscopy Services [tricliniclabs.com]
Cost-benefit analysis of using Boc versus Fmoc chemistry for peptide synthesis
A Researcher's Guide: Cost-Benefit Analysis of Boc vs. Fmoc Peptide Synthesis
For decades, solid-phase peptide synthesis (SPPS) has been the cornerstone of creating synthetic peptides for research, diagnostics, and therapeutics. The two dominant strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, offer distinct advantages and disadvantages. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs, supported by experimental data and detailed protocols.
Core Principles: A Tale of Two Chemistries
Both Boc and Fmoc strategies involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[1] The key difference lies in the chemical nature of the alpha-amino protecting group and the conditions required for its removal.[2]
Boc Chemistry: This original "Merrifield" method employs the acid-labile Boc group for temporary Nα-protection.[3] Deprotection is achieved using a moderate acid, typically trifluoroacetic acid (TFA).[4] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage from the resin.[3][5] This graduated acid lability forms the basis of the Boc strategy.[3]
Fmoc Chemistry: Developed later, this strategy utilizes the base-labile Fmoc group for Nα-protection.[6] The Fmoc group is removed by a weak base, most commonly piperidine in dimethylformamide (DMF).[7][8] Side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for final cleavage with TFA under milder conditions than Boc chemistry.[1][7] This "orthogonal" protection scheme, where the Nα and side-chain protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[4]
Quantitative Performance Comparison
The choice between Boc and Fmoc chemistry often hinges on quantitative metrics such as yield, purity, cost, and environmental impact. The following tables summarize these key performance indicators.
Table 1: Synthesis Performance and Reagent Cost
| Parameter | Boc Chemistry | Fmoc Chemistry | Key Considerations |
| Typical Yield | Generally high, can be advantageous for difficult or aggregating sequences.[5] | High for most sequences, but can be lower with "difficult" peptides prone to aggregation.[8] | Yield is highly sequence-dependent for both methods. |
| Crude Purity | Can be very high, especially with optimized protocols like in situ neutralization.[5] | Generally high, but side reactions like aspartimide formation can impact purity.[9] | Purity is influenced by sequence, coupling efficiency, and side reactions. |
| Amino Acid Cost | Boc-protected amino acids are often less expensive per gram. | Fmoc-protected amino acids can be more expensive, but prices are competitive due to high demand.[10] | Bulk purchasing for large-scale synthesis significantly impacts cost. |
| Reagent Cost | Requires expensive and hazardous HF for final cleavage.[5] | Uses TFA for final cleavage, which is less hazardous and corrosive than HF.[8] | The cost and handling of cleavage reagents are significant factors. |
| Solvent Cost | Primarily uses Dichloromethane (DCM) and other non-polar solvents. | Heavily relies on DMF or NMP, which are more expensive and face regulatory scrutiny.[11][12] | Solvent choice and consumption are major cost and environmental drivers. |
Table 2: Environmental, Health, and Safety (EHS) Comparison
| Parameter | Boc Chemistry | Fmoc Chemistry | Key Considerations |
| Primary Solvents | Dichloromethane (DCM), Methanol. | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[12] | DMF and NMP are classified as reproductive toxins, prompting a search for greener alternatives.[11] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA).[4] | Piperidine.[7] | Piperidine is a regulated chemical. |
| Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA.[5] | Trifluoroacetic Acid (TFA).[8] | HF is extremely corrosive, toxic, and requires specialized equipment and handling procedures.[2][8] |
| Waste Generation | Generates significant acidic waste and halogenated solvent waste. | Produces large volumes of DMF/NMP and piperidine-containing waste.[13] | Solvent recycling is being explored but is not yet standard practice.[14] |
| Overall Safety | Considered more hazardous due to the use of HF. | Generally considered safer due to the avoidance of HF.[8] | Both methods require careful handling of hazardous chemicals. |
Experimental Workflows
The cyclical nature of SPPS is illustrated below. While the fundamental steps are similar, the specific reagents and conditions differ significantly.
Experimental Protocols
Below are generalized, single-cycle protocols for both chemistries. Note that specific times, equivalents, and reagents may vary based on the specific amino acid, coupling agent, and resin used.
Boc SPPS Protocol (Manual)
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization:
-
Washing: Wash the resin with DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 equivalents) with a coupling agent (e.g., HBTU/HOBt or DIC) and DIEA in DMF or DCM.
-
Add the activated amino acid solution to the resin and mix for 1-2 hours.
-
Monitor reaction completion with a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin sequentially with DCM (3x) and Methanol (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Fmoc SPPS Protocol (Manual)
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 1-2 hours.[17]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove piperidine and the dibenzofulvene-piperidine adduct.[17]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU/HATU) with an activator base (e.g., DIEA or Collidine) in DMF.[17][18]
-
Add the activated amino acid solution to the resin and mix for 1-2 hours.
-
Monitor reaction completion with a colorimetric test.
-
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Decision-Making Guide
Choosing between Boc and Fmoc chemistry depends on a variety of factors including the peptide sequence, required scale, available equipment, and project budget.
Summary and Conclusion
Fmoc chemistry is now the most widely used method for peptide synthesis, especially in academic and research settings.[8][9] Its main advantages are the milder reaction conditions, avoidance of the highly hazardous HF, and compatibility with a wide range of acid-sensitive modifications like phosphorylation and glycosylation.[8][9] The orthogonality of its protection scheme also allows for the synthesis of protected peptide fragments.[1][5] However, it relies on expensive and regulated solvents, and certain sequences can be prone to aggregation or side reactions like aspartimide formation.[9]
Boc chemistry , while older, remains a powerful and relevant technique. It is often the method of choice for synthesizing "difficult" or aggregating sequences, where the acidic deprotection step keeps the growing peptide chain protonated and more solvated, potentially leading to higher yields and purity.[5] For large-scale manufacturing, the lower cost of many Boc-protected amino acids can be a significant advantage.[10] The primary drawback is the absolute requirement for highly corrosive and toxic HF for the final cleavage step, which necessitates specialized, expensive equipment and stringent safety protocols.[2]
Ultimately, the choice is not about which chemistry is definitively "better," but which is better suited for the specific peptide, application, and available resources. For routine, lab-scale synthesis of a wide variety of peptides, Fmoc chemistry is typically the preferred starting point. For complex, aggregation-prone sequences or large-scale campaigns where cost is a major driver and HF handling capabilities are in place, Boc chemistry presents a robust and effective alternative.
References
- 1. iris-biotech.de [iris-biotech.de]
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. csbio.com [csbio.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FMOC and BOC Protected Amino Acids Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 11. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 12. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. rsc.org [rsc.org]
A Researcher's Guide to Peptide Synthesis: A Comparative Analysis of Boc-His(τ-Boc)-OSu
For researchers and professionals in drug development and peptide chemistry, the introduction of histidine into a peptide sequence presents a significant challenge due to the high risk of racemization. The imidazole side chain of histidine can act as an intramolecular base, catalyzing the epimerization of the α-carbon during the activation step of peptide coupling. To mitigate this, various side-chain protecting groups have been developed. This guide provides a comparative analysis of Nα-Boc-Nτ-Boc-L-histidine N-hydroxysuccinimide ester (Boc-His(τ-Boc)-OSu) and other commonly used protected histidine derivatives in Boc-based solid-phase peptide synthesis (SPPS).
Performance Comparison of Histidine Protecting Groups
The choice of a side-chain protecting group for histidine is critical to minimizing racemization and ensuring the synthesis of a chirally pure peptide. The Nτ-Boc protecting group in Boc-His(τ-Boc)-OH offers a distinct advantage in this regard. Below is a summary of quantitative data comparing the performance of different histidine protecting groups in terms of D-isomer formation (racemization). While the following data was generated using the Fmoc/tBu strategy, the principles of racemization suppression by side-chain protection are directly applicable to Boc-SPPS.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | [CEM Application Note] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | [CEM Application Note] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | > 16 | [CEM Application Note] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | [CEM Application Note] |
| Fmoc-His(π-Mbom)-OH | 50 °C, 10 min | Similar to His(Boc) | [CEM Application Note] |
| Fmoc-His(Trt)-OH | 50 °C, 10 min (Liraglutide Synthesis) | 2.88 | [CEM Application Note] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min (Liraglutide Synthesis) | 1.29 | [CEM Application Note] |
As the data clearly indicates, the use of a Boc group for side-chain protection significantly reduces racemization compared to the commonly used trityl (Trt) group, especially at elevated temperatures often employed in microwave-assisted peptide synthesis. The performance of Fmoc-His(Boc)-OH is comparable to that of the more expensive and less readily available Fmoc-His(π-Mbom)-OH.
Comparison of Alternative Histidine Protecting Groups in Boc-SPPS
Beyond the Nτ-Boc group, several other protecting groups are utilized for the histidine side chain in Boc-SPPS. Each has its own set of advantages and disadvantages.
| Protecting Group | Derivative | Advantages | Disadvantages |
| tert-Butoxycarbonyl (Boc) | Boc-His(τ-Boc)-OH | Excellent suppression of racemization. | The side-chain Boc group is labile to the same acidic conditions used to remove the Nα-Boc group, limiting its use to the synthesis of short peptides or for introducing histidine near the N-terminus. |
| Tosyl (Tos) | Boc-His(Tos)-OH | Good for preparing short peptides. | The Tos group can be cleaved by HOBt, which is often used in coupling reactions. |
| 2,4-Dinitrophenyl (Dnp) | Boc-His(Dnp)-OH | Stable to most reaction and cleavage conditions, making it suitable for larger peptides. | Requires a separate deprotection step using a nucleophile like thiophenol before final cleavage. |
| Trityl (Trt) | Boc-His(Trt)-OH | Acid labile and compatible with standard Boc-SPPS cleavage. | Offers only minor suppression of racemization.[1] |
| Benzyloxymethyl (Bom) | Boc-His(Bom)-OH | Very effective in suppressing racemization by protecting the τ-nitrogen. | More difficult and expensive to prepare compared to other derivatives. |
Visualizing the Chemistry
To better understand the structures and processes involved, the following diagrams illustrate the chemical structure of Boc-His(τ-Boc)-OSu and a typical workflow for Boc-based solid-phase peptide synthesis.
Caption: Chemical structure of Boc-His(τ-Boc)-OSu.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Experimental Protocols
The following provides a generalized, step-by-step protocol for manual Boc-SPPS for the incorporation of a Boc-His(τ-Boc)-OH residue. The active ester Boc-His(τ-Boc)-OSu can be used directly in the coupling step.
Materials and Reagents
-
Merrifield resin or other suitable resin for Boc chemistry
-
Boc-protected amino acids, including Boc-His(τ-Boc)-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (if starting from the carboxylic acid)
-
N-Hydroxysuccinimide (HOSu) (for in situ OSu ester formation)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for optional capping)
-
Acetic anhydride (for optional capping)
-
Ninhydrin test solutions
-
Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
Protocol for a Single Coupling Cycle
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with DMF (3x).
-
Add a solution of 10% DIEA in DMF and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of Boc-His(τ-Boc)-OH:
-
Using Boc-His(τ-Boc)-OSu: Dissolve Boc-His(τ-Boc)-OSu (3-4 equivalents relative to resin substitution) in a minimal amount of DMF and add to the neutralized resin. Agitate for 1-2 hours at room temperature.
-
In situ activation: Dissolve Boc-His(τ-Boc)-OH (3-4 equivalents) and HOBt/HBTU (or a similar coupling agent) in DMF. Add this solution to the resin, followed by the addition of DIEA. Agitate for 1-2 hours.
-
Monitoring the coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.[2][3] A blue color indicates an incomplete reaction. If the test is positive, continue the coupling for another hour or perform a recoupling step.
-
-
Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 15-30 minutes. Then, wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Note: This procedure involves highly hazardous reagents and should be performed in a specialized fume hood with appropriate safety precautions.
-
Preparation: After the final Nα-Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing histidine is HF:anisole (9:1, v/v).
-
Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add the cleavage cocktail and stir at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.
-
Filter the peptide and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Purification: Dry the crude peptide under vacuum and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
This guide provides a foundational understanding of the advantages of using Boc-His(τ-Boc)-OSu in peptide synthesis and offers a framework for its application. For specific applications, optimization of coupling times, temperatures, and cleavage conditions may be necessary to achieve the highest possible purity and yield of the target peptide.
References
Navigating the Synthesis of Difficult Peptides: A Comparative Guide to Boc and Fmoc Strategies
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a cornerstone of innovation. However, certain peptide sequences, characterized by their hydrophobicity, length, or tendency to aggregate, present significant synthetic challenges. The choice between the two most prevalent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), becomes a critical determinant of success. This guide provides a detailed comparison of these two methods, focusing on their application to "difficult" sequences, supported by experimental data and protocols.
The primary challenge in synthesizing difficult peptides lies in preventing the aggregation of the growing peptide chain on the solid support. This aggregation can hinder reagent access to the reactive sites, leading to incomplete reactions and the accumulation of deletion sequences, ultimately resulting in low yields and impure products. The fundamental differences in the deprotection steps of Boc and Fmoc chemistries directly impact their effectiveness in mitigating this issue.
The Chemical Divide: Boc vs. Fmoc
The core distinction between the two strategies lies in the protecting group for the α-amino group of the amino acids and the corresponding deprotection reagents.
-
Boc Strategy: Employs the acid-labile Boc group, which is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).
-
Fmoc Strategy: Utilizes the base-labile Fmoc group, which is cleaved by a secondary amine, most commonly piperidine.
This difference in deprotection chemistry has profound implications for the synthesis of aggregation-prone peptides. During Boc synthesis, the repeated TFA deprotection steps leave the N-terminal amine protonated as a TFA salt. This positive charge along the peptide backbone disrupts the intermolecular hydrogen bonds that lead to aggregation. In contrast, the piperidine-mediated deprotection in Fmoc synthesis results in a neutral peptide chain, which is more susceptible to forming secondary structures and aggregating.[1][2]
Comparative Analysis: Key Differences at a Glance
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | 50% Trifluoroacetic acid (TFA) in DCM | 20-40% Piperidine in DMF |
| Final Cleavage | Strong acids (e.g., HF, TFMSA) | Trifluoroacetic acid (TFA) |
| Aggregation Tendency | Less frequent, especially with in situ neutralization[1] | More frequent due to neutral peptide-resin state |
| Orthogonality | Not fully orthogonal (both Boc and benzyl groups are acid-labile, but with different sensitivities) | Fully orthogonal (base-labile Nα-protection, acid-labile side-chain protection)[3] |
| Suitability for Difficult Sequences | Often preferred for hydrophobic and aggregating peptides[3] | Can be challenging without special reagents or protocols |
| Safety and Equipment | Requires specialized equipment for handling HF | Standard laboratory glassware is sufficient |
Case Study: Synthesis of Acyl Carrier Protein (ACP) (65-74)
The decapeptide Acyl Carrier Protein (65-74) (Sequence: VQAAIDYING) is a well-established "difficult sequence" known for its tendency to aggregate during synthesis. Below are representative experimental protocols for its synthesis using both Boc and Fmoc strategies, compiled from established methodologies.
Experimental Protocol: Boc-SPPS of ACP (65-74)
This protocol is based on a rapid, in situ neutralization method that has been shown to be effective for difficult sequences.
-
Resin and First Amino Acid Loading: Start with Boc-Gly-PAM resin (0.1 mmol scale).
-
Deprotection: Treat the resin with 100% TFA for 2 x 1 minute.
-
Washing: Wash the resin with DMF (3 x 30 seconds).
-
Coupling:
-
Pre-activate the next Boc-protected amino acid (4 equivalents) with HCTU (3.9 equivalents) and DIPEA (6 equivalents) in DMF for 3 minutes.
-
Add the activated amino acid solution to the resin and couple for 5-20 minutes.
-
-
Washing: Wash the resin with DMF (3 x 30 seconds).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage: After the final deprotection, cleave the peptide from the resin using HF/p-cresol (9:1) for 1 hour at 0°C.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in an appropriate aqueous buffer, and purify by reverse-phase HPLC.
Experimental Protocol: Fmoc-SPPS of ACP (65-74)
This protocol utilizes standard Fmoc chemistry with a common coupling agent.
-
Resin and First Amino Acid Loading: Start with Rink Amide AM resin (0.2 mmol scale).
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 + 10 minutes.
-
Washing: Wash the resin with DMF (5 x 1 minute).
-
Coupling:
-
Dissolve the Fmoc-protected amino acid (5 equivalents), HATU (5 equivalents), and DIPEA (10 equivalents) in DMF.
-
Add the coupling solution to the resin and react for 40 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 1 minute).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage: After the final deprotection, cleave the peptide from the resin using a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in an aqueous/acetonitrile mixture, and purify by reverse-phase HPLC.
Quantitative Data Summary
| Strategy | Resin | Purity (HPLC) | Source |
| Unspecified (likely Boc) | Aminomethyl Polystyrene | 60.7% | [4] |
| Unspecified (likely Boc) | SURE™ Resin | 90.5% | [4] |
Note: The synthesis protocol for the data in the table was not specified in the source document. However, the context of the document suggests a comparison of different resins under a given synthetic strategy, which is often Boc for such challenging sequences.
Visualizing the Synthesis Workflows
To better understand the cyclical nature of these two strategies, the following diagrams illustrate the key steps in each process.
Conclusion and Recommendations
For the synthesis of difficult, aggregation-prone peptide sequences, the Boc strategy, particularly when combined with in situ neutralization protocols, often presents a more robust solution.[1] The protonation of the N-terminus during the acidic deprotection step is a key advantage in preventing the formation of secondary structures that lead to poor coupling efficiencies and lower purity of the final product.
While the Fmoc strategy is generally milder and more widely used for routine peptide synthesis, it can struggle with difficult sequences. However, various modifications to the standard Fmoc protocol, such as the use of specialized resins, backbone-protected amino acids (e.g., pseudoprolines), or chaotropic salts, can help to mitigate aggregation and improve synthetic outcomes.
Ultimately, the choice between Boc and Fmoc for a difficult sequence should be made on a case-by-case basis, considering the specific properties of the peptide, the available laboratory equipment, and safety protocols. For particularly challenging projects, a preliminary small-scale comparison of both strategies may be the most effective approach to identifying the optimal synthetic route.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
